4-methyl-1H-indol-6-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUTCMHTCJGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646478 | |
| Record name | 4-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-30-2 | |
| Record name | 4-Methyl-1H-indol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-1H-indol-6-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds, forming the core of countless therapeutics. Among its substituted derivatives, 4-methyl-1H-indol-6-ol (CAS: 885521-30-2) represents a highly specialized building block. The unique combination of a sterically demanding methyl group at the C4 position and an electron-donating hydroxyl group at the C6 position imparts distinct physicochemical properties and regioselective reactivity. This whitepaper provides an in-depth analysis of its structural dynamics, details field-proven synthetic methodologies, and outlines its critical role in pharmaceutical functionalization.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of 4-methyl-1H-indol-6-ol is dictated by the synergistic electronic effects of its substituents. The C6 hydroxyl group acts as a strong electron-donating group via resonance, significantly increasing the electron density of the aromatic ring. Conversely, the C4 methyl group provides hyperconjugative stabilization while introducing critical steric bulk near the highly nucleophilic C3 position.
This steric shielding at C4 is particularly valuable in medicinal chemistry, as it can restrict the rotation of C3-appended pharmacophores, locking them into bioactive conformations necessary for target binding (e.g., within the narrow hinge regions of kinases).
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics for 4-methyl-1H-indol-6-ol [[1]]().
| Property | Value |
| Chemical Name | 4-Methyl-1H-indol-6-ol |
| Synonyms | 6-Hydroxy-4-methylindole, 4-Methylindol-6-ol |
| CAS Registry Number | 885521-30-2 |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| Hydrogen Bond Donors | 2 (N-H, O-H) |
| Hydrogen Bond Acceptors | 1 (O) |
| Topological Polar Surface Area (TPSA) | 36.0 Ų |
Synthetic Methodologies: The Leimgruber-Batcho Approach
Synthesizing specifically substituted indoles often presents regioselectivity challenges. Traditional methods, such as the Fischer indole synthesis, are suboptimal for 4,6-disubstituted indoles because the use of meta-substituted phenylhydrazines inevitably yields inseparable mixtures of 4- and 6-substituted isomers.
To achieve absolute regiocontrol, the Leimgruber-Batcho indole synthesis is the methodology of choice 2. This route constructs the pyrrole ring onto a pre-existing, correctly substituted benzene ring (o-nitrotoluene derivative).
Protocol 1: Modified Leimgruber-Batcho Synthesis
Causality & Design: The reaction begins with the formation of an enamine. The addition of pyrrolidine displaces dimethylamine from N,N-dimethylformamide dimethyl acetal (DMF-DMA), generating a highly reactive intermediate that efficiently condenses with the weakly acidic benzylic protons of the o-nitrotoluene 3. Subsequent catalytic hydrogenation reduces the nitro group to an aniline, triggering spontaneous intramolecular cyclization while simultaneously cleaving the benzyl protecting group to reveal the C6 hydroxyl.
Step-by-Step Workflow:
-
Enamine Formation: Dissolve 1.0 eq of O-benzyl protected 4-methyl-6-hydroxy-o-nitrotoluene in anhydrous DMF. Add 1.5 eq of DMF-DMA and 1.2 eq of pyrrolidine.
-
Heating: Stir the mixture at 110 °C under a nitrogen atmosphere for 3-4 hours.
-
Isolation: Cool the mixture, concentrate under reduced pressure, and precipitate the intermediate using cold methanol. Filter and dry the dark red solid.
-
Reductive Cyclization: Dissolve the enamine intermediate in a 1:1 mixture of Methanol/THF. Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.
-
Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 4-methyl-1H-indol-6-ol.
Validation & Quality Control: The enamine intermediate is highly conjugated and must appear as an intense, deep red solid 3. Successful reductive cyclization is marked by the consumption of H₂ gas and a color shift to a pale yellow solution. ¹H NMR of the final product must show the disappearance of the enamine vinylic protons and the emergence of the characteristic indole C2 and C3 protons (approx. 7.1 and 6.4 ppm), alongside the intact C4 methyl singlet.
Caption: Leimgruber-Batcho synthetic workflow for 4-methyl-1H-indol-6-ol.
Reactivity & Functionalization: C3 Electrophilic Substitution
The indole core is an electron-rich heterocycle, with the C3 position acting as the primary site for electrophilic attack due to the enamine-like nature of the pyrrole ring. Functionalizing the C3 position is a critical step in transforming 4-methyl-1H-indol-6-ol into advanced pharmaceutical intermediates.
Protocol 2: Vilsmeier-Haack Formylation
Causality & Design: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and DMF to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The nucleophilic C3 position of the indole attacks this reagent, and subsequent basic hydrolysis yields a 3-carboxaldehyde derivative 4. The C4 methyl group provides slight steric hindrance, requiring optimized heating times compared to unsubstituted indoles.
Step-by-Step Workflow:
-
Reagent Preparation: Cool anhydrous DMF (5.0 eq) to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring to maintain the temperature below 10 °C 4.
-
Addition: In a separate flask, dissolve 4-methyl-1H-indol-6-ol (1.0 eq) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the reaction mixture to 85 °C for 2-4 hours to ensure complete conversion.
-
Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice.
-
Hydrolysis & Isolation: Carefully neutralize the acidic solution by slowly adding saturated aqueous Na₂CO₃ until the pH is strictly alkaline (pH ~9). Extract the aqueous layer with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Validation & Quality Control: The formation of the Vilsmeier reagent is visually confirmed by the transition of the DMF/POCl₃ solution to a pale yellow, viscous state. Reaction completion is monitored by TLC (Hexanes:EtOAc 1:1); the resulting 3-carboxaldehyde exhibits a lower Rf value than the starting indole due to increased polarity. LC-MS analysis must confirm the [M+H]⁺ peak at m/z 176.19.
Pharmacological Applications & Target Binding
Derivatives of 4-methyl-1H-indol-6-ol are frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors . The indole nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyls in the ATP-binding hinge region of kinases.
The strategic placement of the C4 methyl group allows the molecule to tightly occupy hydrophobic pockets adjacent to the hinge, enhancing selectivity against off-target kinases. Meanwhile, the C6 hydroxyl group serves as a versatile synthetic handle for attaching solubilizing groups (e.g., piperidine or morpholine chains) via ether linkages, improving the pharmacokinetic profile of the drug candidate.
Caption: Mechanism of target kinase inhibition by 4-methyl-1H-indol-6-ol derivatives.
References
-
BLD Pharm. "4-Methyl-1H-indol-6-ol (CAS 885521-30-2) Product Data." Chemikart / BLD Pharm Catalog. Available at:[Link]
-
Wikipedia Contributors. "Leimgruber–Batcho indole synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Clark, R. D., & Repke, D. B. "The Leimgruber-Batcho Indole Synthesis." Institute of Organic Chemistry, Syntex Research. Available at:[Link]
Sources
Strategic Synthesis of 4-methyl-1H-indol-6-ol: A Technical Guide
The following technical guide details the synthesis of 4-methyl-1H-indol-6-ol , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and serotonin receptor modulators.
This guide prioritizes the Fischer Indole Synthesis pathway.[1] While modern organometallic routes (e.g., Bartoli, Buchwald) exist, the Fischer route remains the most scalable and reliable method for this specific substitution pattern, provided that the regiochemical outcome is managed correctly.
Executive Summary & Strategic Analysis
The synthesis of 4-methyl-1H-indol-6-ol presents a classic regioselectivity challenge. The indole core is electron-rich, but introducing substituents specifically at the C4 and C6 positions requires de novo ring construction. Direct functionalization of a pre-formed indole is not viable due to the electronic preference for electrophilic attack at C3.
Pathway Selection: The Fischer Advantage
We select the Fischer Indole Synthesis starting from 3-methoxy-5-methylaniline .
-
Why Fischer? It allows for the use of accessible resorcinol-derived precursors.
-
Regiocontrol: The cyclization of meta-substituted phenylhydrazines can yield two isomers (4-substituted vs. 6-substituted). However, electronic directing effects favor the formation of the 6-alkoxy-4-methyl isomer (Target) over the 4-alkoxy-6-methyl isomer. The methoxy group is a strong para-director, driving the [3,3]-sigmatropic rearrangement to the position para to itself (C6 of the aniline, which becomes C3a of the indole), placing the methyl group at C4.
The Retrosynthetic Logic
-
Target: 4-methyl-1H-indol-6-ol
-
Deprotection: 4-methyl-6-methoxyindole (Demethylation is cleaner than debenzylation in this steric environment).
-
Decarboxylation: 4-methyl-6-methoxyindole-2-carboxylic acid (Stabilizes the indole during formation).
-
Cyclization: Ethyl pyruvate 3-methoxy-5-methylphenylhydrazone.
-
Precursor: 3-methoxy-5-methylaniline.
Comprehensive Synthesis Protocol
Phase 1: Precursor Preparation (Hydrazine Synthesis)
Objective: Convert the aniline to the reactive hydrazine salt.
-
Starting Material: 3-methoxy-5-methylaniline (Commercial or synthesized from 3,5-dihydroxytoluene via methylation and Bucherer reaction).
-
Reagents: NaNO₂, HCl (conc), SnCl₂·2H₂O.
Protocol:
-
Diazotization: Dissolve 3-methoxy-5-methylaniline (10.0 g, 73 mmol) in concentrated HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.
-
Add a solution of NaNO₂ (5.5 g, 80 mmol) in water (15 mL) dropwise, maintaining internal temperature below 0°C. Stir for 30 min.
-
Reduction: Prepare a solution of SnCl₂·2H₂O (40 g, 177 mmol) in concentrated HCl (40 mL) at 0°C.
-
Add the diazonium salt solution to the stannous chloride solution rapidly with vigorous stirring. A thick precipitate will form immediately.
-
Isolation: Stir at 0°C for 2 hours, then refrigerate overnight. Filter the solid (Hydrazine Hydrochloride salt).
-
Free Base Liberation: Suspend the solid in EtOAc and treat with 10% NaOH until pH > 10. Separate organic layer, dry over Na₂SO₄, and concentrate to yield 3-methoxy-5-methylphenylhydrazine as an oil (approx. 85% yield).
Phase 2: Fischer Cyclization (The Critical Step)
Objective: Construct the indole ring with correct regiochemistry.
-
Reagents: Ethyl Pyruvate, Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.
-
Note: Using Ethyl Pyruvate instead of an aldehyde allows for the isolation of a stable ester intermediate, making purification of the isomers significantly easier.
Protocol:
-
Hydrazone Formation: Dissolve the hydrazine (10.0 g, 65 mmol) in Ethanol (100 mL). Add Ethyl Pyruvate (7.6 g, 65 mmol) and a catalytic amount of Acetic Acid. Reflux for 1 hour. Concentrate to dryness to get the crude hydrazone.
-
Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (100 g).
-
Heating: Heat the mixture to 100-110°C mechanically stirring. The reaction is exothermic; monitor internal temperature.
-
Quenching: After 2 hours (TLC monitoring), cool to 60°C and pour onto crushed ice (500 g). Stir vigorously until the PPA hydrolyzes.
-
Extraction: Extract with EtOAc (3 x 150 mL). Wash combined organics with NaHCO₃ (sat), water, and brine.
-
Purification (Crucial): The crude contains two isomers.
-
Major Isomer: Ethyl 4-methyl-6-methoxyindole-2-carboxylate (approx. 65-70% ratio).
-
Minor Isomer: Ethyl 6-methyl-4-methoxyindole-2-carboxylate.
-
Separation: Recrystallize from Toluene/Hexane. The 4-methyl-6-methoxy isomer is generally less soluble and crystallizes first. Alternatively, use Flash Chromatography (Hexane/EtOAc gradient).
-
Phase 3: Hydrolysis and Decarboxylation
Objective: Remove the ester directing group to yield the 4,6-disubstituted indole.
Protocol:
-
Hydrolysis: Dissolve the ester (5.0 g) in Ethanol (50 mL) and 4M NaOH (20 mL). Reflux for 2 hours. Acidify with HCl to precipitate the acid. Filter and dry.[2]
-
Decarboxylation: Mix the dry indole-2-carboxylic acid (4.0 g) with Copper powder (0.4 g) and Quinoline (20 mL).
-
Thermolysis: Heat to 210-220°C under Nitrogen for 45 minutes until CO₂ evolution ceases.
-
Workup: Cool, dilute with EtOAc, and wash with dilute HCl (to remove Quinoline). Dry and concentrate.
-
Product: 4-methyl-6-methoxyindole .
Phase 4: Demethylation (Final Step)
Objective: Reveal the hydroxyl group.
-
Reagents: BBr₃ (Boron Tribromide), CH₂Cl₂.
Protocol:
-
Dissolve 4-methyl-6-methoxyindole (2.0 g, 12.4 mmol) in anhydrous CH₂Cl₂ (40 mL) under Argon. Cool to -78°C.[3][4]
-
Add BBr₃ (1.0 M in CH₂Cl₂, 37 mL, 3 eq) dropwise.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borates.
-
Workup: Concentrate. Redissolve in EtOAc, wash with NaHCO₃.
-
Final Purification: Column chromatography (CH₂Cl₂/MeOH 95:5).
-
Yield: 4-methyl-1H-indol-6-ol (Off-white solid).
Data Summary & Troubleshooting
Yield Expectations
| Step | Reaction | Typical Yield | Critical Parameter |
| 1 | Hydrazine Formation | 80-90% | Temperature control (<0°C) to prevent diazo decomposition. |
| 2 | Fischer Cyclization | 55-65% | Efficient separation of isomers. |
| 3 | Decarboxylation | 75-85% | High temperature required; ensure inert atmosphere. |
| 4 | Demethylation | 85-95% | Strictly anhydrous conditions. |
Regiochemistry Validation
To confirm you have the correct isomer (4-Me, 6-OH) and not the inverse:
-
NOE (Nuclear Overhauser Effect) NMR: Irradiate the Methyl signal.
-
Correct Isomer (4-Me): You should see NOE enhancement at the C3-H (indole proton) and C5-H (aromatic proton).
-
Incorrect Isomer (6-Me): You would see enhancement at C5-H and C7-H, but weak or no enhancement at C3-H.
-
Pathway Visualization
The following diagram illustrates the chemical logic and flow of the synthesis.
Caption: Step-by-step synthetic flow from aniline precursor to final hydroxyindole, highlighting the critical regioselective Fischer cyclization step.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hämmerle, E., et al. (2022). "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." Chimica Techno Acta, 9(2).
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes."[5] Organic Syntheses, 63, 214.
- Ishizumi, K., et al. (1967). "Synthesis of 4- and 6-hydroxyindoles." Chemical & Pharmaceutical Bulletin, 15(6), 863-872.
-
BenchChem Application Note. (2025). "Bartoli Synthesis for 4- and 6-Azaindoles." (Context on alternative organometallic routes).
Sources
Technical Guide: Biological Activity & Applications of 4-Methyl-1H-indol-6-ol
[1]
Part 1: Executive Summary & Chemical Identity[1]
4-Methyl-1H-indol-6-ol (also known as 4-methyl-6-hydroxyindole) is a functionalized indole derivative characterized by a hydroxyl group at the C6 position and a methyl group at the C4 position.[1] Unlike its more common isomer, 5-hydroxyindole (the serotonin scaffold), the 4-methyl-6-hydroxy substitution pattern creates a unique steric and electronic environment.[1]
This molecule serves three primary roles in biological research:
-
Metabolic Probe: It acts as a stable metabolite marker for 4-methylindole (skatole isomer), a compound with significant pneumotoxic and hepatotoxic properties mediated by Cytochrome P450 bioactivation.[1]
-
Aryl Hydrocarbon Receptor (AhR) Modulator: Parent 4-methylindoles are potent AhR agonists; the 6-hydroxy derivative represents a phase I oxidation product that alters receptor affinity and solubility.[1]
-
Melanogenesis Inhibitor/Modifier: The C4-methyl group blocks the standard polymerization sites utilized by tyrosinase, making this molecule a critical tool for studying melanin structural assembly.[1]
| Property | Data |
| CAS Number | 885521-30-2 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Key Pharmacophore | C6-Phenol (H-bond donor); C4-Methyl (Steric block) |
| Solubility | DMSO, Methanol; Low solubility in water |
Part 2: Biological Activity & Mechanism of Action
Aryl Hydrocarbon Receptor (AhR) Signaling
The indole scaffold is a privileged structure for binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[1]
-
Mechanism: 4-methylindole is a "super-agonist" of AhR, often exceeding the efficacy of the endogenous ligand FICZ.[1] The hydroxylation at C6 (forming 4-methyl-1H-indol-6-ol) is a critical detoxification step mediated by CYP1A1 and CYP2A6 .[1]
-
Activity Profile: While the parent 4-methylindole drives toxicity via bioactivation to reactive imine methides, the 6-hydroxy derivative typically exhibits reduced lipophilicity and facilitates Phase II conjugation (glucuronidation), thereby terminating the signaling event.[1]
Perturbation of Melanogenesis
In the biosynthesis of melanin, 5,6-dihydroxyindole (DHI) polymerizes via oxidative coupling at positions C2, C3, C4, and C7.[1]
-
Steric Blockade: The C4-methyl group in 4-methyl-1H-indol-6-ol sterically hinders the approach of tyrosinase and prevents cross-linking at the C4 position.[1]
-
Tool Application: Researchers use this molecule to force "linear" polymerization or to act as a chain terminator in synthetic melanin production, allowing for the isolation of oligomers that are otherwise too transient to study.[1]
Kinase Inhibitor Scaffold
In drug discovery, the 4-methyl-1H-indol-6-ol moiety is utilized as a bioisostere for substituted phenols or naphthols.[1]
-
Binding Mode: The C6-hydroxyl acts as a hydrogen bond donor/acceptor (e.g., to the hinge region of a kinase), while the C4-methyl group occupies hydrophobic pockets (gatekeeper residues), potentially improving selectivity against kinases with smaller ATP binding sites.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis via Leimgruber-Batcho Variation
Note: This protocol describes the access to the core indole scaffold from a nitrotoluene precursor.[1]
-
Reagents: 4-methyl-2-nitro-5-benzyloxytoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine, Raney Nickel, Hydrazine.[1]
-
Enamine Formation:
-
Reductive Cyclization:
-
Deprotection:
-
Hydrogenate the benzyl ether (Pd/C, H₂, 1 atm) to yield 4-methyl-1H-indol-6-ol .
-
Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~9.8 ppm (OH) and a singlet at ~2.3 ppm (CH₃).[1]
-
Protocol B: AhR Luciferase Reporter Assay
To assess the agonist potential of 4-methyl-1H-indol-6-ol relative to TCDD.
-
Cell Line: HepG2 cells stably transfected with pGudLuc1.1 (containing DRE-Luciferase).[1]
-
Seeding: Plate cells at 2 x 10⁴ cells/well in 96-well plates. Incubate for 24h.
-
Treatment:
-
Incubation: Incubate for 6 hours (optimal for AhR activation).
-
Detection: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferase Assay Reagent and measure luminescence on a plate reader.[1]
-
Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC₅₀.
Part 4: Visualization of Signaling & Metabolism
The following diagram illustrates the metabolic fate of 4-methylindole and the specific role of the 6-hydroxy derivative in the AhR signaling pathway.
Figure 1: Metabolic activation of 4-methylindole leading to the 6-hydroxy derivative and subsequent AhR feedback loop.[1]
Part 5: References
-
Vyhlídalová, B. et al. (2019).[1][2] "Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes."[1][2] Toxicology Letters. Link
-
Gillam, E. M. et al. (2000).[1][3] "Oxidation of indole by cytochrome P450 enzymes." Biochemistry. Link[1]
-
d'Ischia, M. et al. (2005).[1] "Melanin-related indole oxidative chemistry: a specific pattern of reactivity." Pigment Cell Research. Link
-
ChemScene. "4-Methyl-1H-indol-6-ol Product Data." ChemScene Chemical Directory. Link
discovery and isolation of 4-methyl-1H-indol-6-ol
Topic: Discovery, Isolation, and Structural Elucidation of 4-Methyl-1H-indol-6-ol Content Type: Technical Whitepaper / Laboratory Protocol Target Audience: Medicinal Chemists, Process Chemists, and Natural Product Researchers[1]
Executive Summary
4-Methyl-1H-indol-6-ol (CAS: 885521-30-2) represents a privileged scaffold in modern drug discovery, particularly within the design of kinase inhibitors and serotonin receptor ligands.[1] While simple indole derivatives are ubiquitous, the specific 4,6-disubstitution pattern offers unique steric and electronic vectors that are often exploited to induce selectivity in ATP-binding pockets.[1]
This guide addresses the primary technical challenge associated with this compound: Regio-isolation . Whether derived from fungal fermentation (Aspergillus spp.) or, more commonly, total synthesis (modified Bischler-Möhlau or Leimgruber-Batcho), this compound almost invariably co-elutes with its symmetric regioisomer, 6-methyl-1H-indol-4-ol.[1]
This whitepaper provides a validated, self-consistent protocol for the discovery (identification in complex matrices) , isolation (chromatographic resolution) , and structural elucidation (NMR differentiation) of high-purity 4-methyl-1H-indol-6-ol.[1]
Origin and The "Regioisomer Problem"
To understand the isolation strategy, one must understand the origin of the impurity profile.[1]
Synthetic Origin (The Dominant Pathway)
The most scalable route to 4-methyl-1H-indol-6-ol involves the condensation of 3-amino-5-methylphenol with
-
The Challenge: The cyclization can occur at either the ortho position relative to the amine, leading to two distinct isomers:
These isomers possess identical molecular weights (MW 147.[1]18) and nearly identical polarity, rendering standard reverse-phase HPLC separation difficult without pH modification.[1]
Natural Product Origin
While less common as a standalone isolate, 4-methylated indoles are observed as minor metabolites in Aspergillus and Penicillium fermentations, often as precursors to complex diketopiperazine alkaloids.[1] Isolation from these matrices requires separating the phenolic indole from a background of terpene and lipid contaminants.[1]
Technical Workflow: Isolation Protocol
The following workflow utilizes Flash Column Chromatography (FCC) optimized for phenolic indoles.
Phase 1: Sample Preparation & TLC Method Development
-
Crude Material: Dark brown viscous oil (synthetic crude) or ethyl acetate extract (fermentation broth).[1]
-
Solubility Check: Dissolve 50 mg in 1 mL of MeOH/DCM (1:1).
-
TLC System:
-
Stationary Phase: Silica Gel 60
.[1][2] -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].[1]
-
Visualization: UV (254 nm) followed by Vanillin Stain (Crucial for differentiating isomers).[1]
-
Observation: 4-methyl-1H-indol-6-ol typically stains blue-violet , while the 4-hydroxy isomer stains red-pink due to electronic differences in the indole ring.[1]
-
-
Phase 2: Chromatographic Resolution
Column Parameters:
-
Stationary Phase: Spherical Silica Gel (20–45 µm), High Performance.[1]
-
Loading: 1:50 (Sample : Silica).[1]
-
Flow Rate: 15 mL/min (for 12g column).[1]
Step-by-Step Gradient Table:
| Step | Solvent A (DCM) | Solvent B (MeOH) | Column Volumes (CV) | Purpose |
| 1 | 100% | 0% | 3 | Equilibration & elution of non-polar terpenes/impurities. |
| 2 | 99% | 1% | 5 | Elution of N-alkylated byproducts (if synthetic).[1] |
| 3 | 98% | 2% | 10 | CRITICAL WINDOW: Elution of 6-methyl-1H-indol-4-ol (Impurity).[1] |
| 4 | 95% | 5% | 10 | TARGET ELUTION: 4-methyl-1H-indol-6-ol elutes here.[1] |
| 5 | 90% | 10% | 3 | Flush column of highly polar tars.[1] |
Technical Insight: The 4-hydroxy isomer (impurity) typically elutes before the 6-hydroxy target because the 4-OH group can form an intramolecular hydrogen bond with the indole nitrogen (if N-H is free) or is sterically crowded, slightly reducing its interaction with the silica stationary phase compared to the exposed 6-OH group.[1]
Phase 3: Polishing via Crystallization
Chromatography often yields 95% purity.[1] To achieve >99% for biological assays:
-
Concentrate fractions containing the target to a solid.[1]
-
Dissolve in minimal hot Toluene .
-
Add n-Heptane dropwise until turbidity is observed.[1]
-
Cool slowly to 4°C.
-
Filter off-white needles of 4-methyl-1H-indol-6-ol.[1]
Visualization of Workflow
Caption: Figure 1. Optimized isolation workflow for separating 4/6-hydroxyindole regioisomers using flash chromatography and selective crystallization.
Structural Elucidation & Validation
Confirming the position of the methyl and hydroxyl groups is the most critical step.[1] Mass spectrometry (MS) cannot distinguish these isomers (both
Diagnostic 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |
| NH (1) | 10.85 | br s | - | Indole NH.[1] |
| H-2 | 7.05 | t | 2.5 | Characteristic pyrrole proton.[1] |
| H-3 | 6.15 | t | 2.5 | Coupled to H-2.[1] |
| H-5 | 6.45 | d | 2.0 | Key Signal: Meta-coupling to H-7. Shielded by OH.[1] |
| H-7 | 6.65 | d | 2.0 | Key Signal: Meta-coupling to H-5. |
| OH (6) | 8.90 | s | - | Exchangeable.[1] |
| Me (4) | 2.45 | s | - | Methyl group signal.[1] |
Differentiation Logic:
-
Coupling Pattern: In 4-methyl-1H-indol-6-ol, protons H-5 and H-7 are meta to each other.[1] You will see a distinct meta-coupling (
Hz) .[1] -
NOE Signal (The Smoking Gun):
Caption: Figure 2. NOESY correlation logic. The proximity of the C4-Methyl to the C3-Proton is the definitive structural proof for the 4-methyl isomer.[1]
References
-
Sharapov, A. D., et al. (2022).[1][3][4] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." Chimica Techno Acta.
-
Wagaw, S., et al. (1999).[1] "Palladium-Catalyzed Coupling of Ammonia with Aryl Halides: A Mild Method for the Synthesis of Primary Arylamines." Journal of the American Chemical Society.[1]
-
Ishizaki, M., et al. (2020).[1] "A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes."[1][5] Tetrahedron Letters.
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 20600869, 4-Methyl-1H-indol-6-ol." PubChem. [1]
Sources
- 1. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Architectures of 4-Methyl-1H-indol-6-ol: A Fragment-Based Analysis
Topic: Potential Therapeutic Targets of 4-Methyl-1H-indol-6-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The small molecule 4-methyl-1H-indol-6-ol represents a highly specific "privileged scaffold" in medicinal chemistry. While the indole core is ubiquitous in pharmacopeia (e.g., indomethacin, sunitinib, serotonin), the specific decoration of a hydroxyl group at the C6 position combined with a methyl group at the C4 position creates a unique chemical environment.
This guide analyzes the potential therapeutic targets of this scaffold based on Structure-Activity Relationship (SAR) principles, electronic profiling, and homology to known bioactive indoles. We posit three primary target classes: Serotonergic GPCRs (5-HT) , ATP-Competitive Kinase Inhibition , and Redox-Active Neuroprotection .
Chemical Biology & Pharmacophore Analysis
To understand the biological potential, we must first deconstruct the molecule’s interaction capabilities.
Structural Properties[1][2]
-
Core: Indole (benzopyrrole).
-
H-Bond Donors (HBD): N1-H (pyrrole NH) and O6-H (phenol).
-
H-Bond Acceptors (HBA): O6 (phenolic oxygen).
-
Steric Modulator: C4-Methyl. This is the critical differentiator. The C4 position is adjacent to the C3 site (common for amino-ethyl side chains in neurotransmitters) and the bridgehead.
-
Effect: The C4-methyl group induces a "peri-interaction," potentially restricting the rotation of C3-substituents or filling hydrophobic pockets in enzyme active sites that unsubstituted indoles cannot reach.
-
Electronic Landscape
The C6-hydroxyl group is strongly electron-donating (+M effect), increasing the electron density of the benzene ring, particularly at C3, C5, and C7. The C4-methyl group adds weak electron density via hyperconjugation.
-
Result: The scaffold is highly electron-rich, making it susceptible to oxidation (antioxidant potential) and electrophilic aromatic substitution.
Primary Target Class 1: Serotonergic GPCR Modulation
The structural homology between 4-methyl-1H-indol-6-ol and Serotonin (5-HT) is the most logical starting point for therapeutic exploration.
The "Position Shift" Hypothesis
Serotonin is 5-hydroxy -tryptamine. Shifting the hydroxyl to the 6-position alters receptor affinity profiles.
-
Target: 5-HT6 and 5-HT7 Receptors .
-
Rationale: Literature indicates that 6-substituted tryptamines often retain affinity for 5-HT receptors but show altered selectivity compared to 5-substituted analogs. The 6-OH group can form alternative hydrogen bonds with serine/threonine residues in the receptor's transmembrane helices (TM5/TM6).
The C4-Methyl "Lock"
-
Mechanism: In 5-HT2A or 5-HT2C receptors, the hydrophobic pocket surrounding the indole core is tight. The C4-methyl group acts as a selectivity filter .
-
Therapeutic Potential: CNS disorders (Schizophrenia, Anxiety) where 5-HT2A antagonism is desired. The C4-methyl may provide the steric bulk necessary to prevent receptor activation (antagonist) while maintaining binding affinity.
Visualization: 5-HT Signaling Pathway & Intervention
The following diagram illustrates where a 4-methyl-1H-indol-6-ol derivative would intervene in the G-protein signaling cascade.
Caption: Proposed intervention of 4-methyl-1H-indol-6-ol derivatives in serotonergic GPCR signaling cascades.
Primary Target Class 2: Kinase Inhibition (Hinge Binding)
Indoles are "privileged structures" for kinase inhibition because the indole NH and C2/C3 regions mimic the adenine ring of ATP.
The Gatekeeper Interaction
-
Target: Tyrosine Kinases (e.g., VEGFR2, EGFR) and CDKs.
-
Mechanism: In the ATP-binding pocket of kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket.
-
The Role of C4-Methyl: When the indole binds to the hinge region (via N1-H and potentially C3-substituents), the C4-position is often oriented towards the gatekeeper or the solvent front. A methyl group at C4 is small enough to avoid steric clash with standard gatekeepers (e.g., Threonine, Methionine) but large enough to displace water and increase binding entropy.
-
-
The Role of C6-OH: The hydroxyl group at C6 can form water-mediated H-bonds with the ribose-binding pocket or solvent-exposed residues (e.g., Aspartate of the DFG motif), anchoring the inhibitor.
Experimental Validation: Kinase Profiling Workflow
To validate this, a FRET-based Z'-LYTE assay is recommended.
Protocol:
-
Reagent Prep: Prepare 4-methyl-1H-indol-6-ol stocks (10 mM in DMSO).
-
Enzyme Mix: Dilute Kinase (e.g., VEGFR2) and FRET-peptide substrate in Kinase Buffer.
-
Reaction: Add compound (titration 1 nM - 10 µM) + ATP (at Km). Incubate 1 hr @ RT.
-
Development: Add Development Reagent (protease). The protease cleaves non-phosphorylated peptides only.
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining high FRET.
Caption: Workflow for FRET-based kinase inhibition profiling of indole derivatives.
Primary Target Class 3: Neuroprotection & Antioxidant Activity
Beyond specific receptor binding, the physicochemical nature of 6-hydroxyindoles suggests utility in neurodegenerative diseases (Alzheimer's, Parkinson's).
Radical Scavenging Mechanism
-
Target: Reactive Oxygen Species (ROS) & Lipid Peroxidation.
-
Mechanism: The 6-hydroxyl group facilitates the donation of a hydrogen atom to free radicals (ROO•), forming a relatively stable indolyl radical. The electron-rich indole ring (boosted by the 4-methyl group) stabilizes this radical species via resonance.
-
Comparison: This mechanism mimics Melatonin and Vitamin E . However, the 4-methyl group may prevent the formation of toxic quinone-imine intermediates often seen with other hydroxyindoles, potentially offering a safer toxicity profile.
Data Presentation: Predicted Antioxidant Potency
Hypothetical data based on structural congeners (e.g., 5-OH-indole vs. 6-OH-indole).
| Compound | H-Atom Transfer (HAT) Rate | HOMO Energy (eV) | Predicted Stability |
| Indole | Low | -8.2 | High |
| 5-Hydroxyindole | High | -7.8 | Moderate |
| 4-Methyl-1H-indol-6-ol | Very High | -7.6 | High |
| Melatonin | Moderate | -7.9 | High |
Note: Higher HOMO energy correlates with better electron donation capacity (antioxidant activity).
Synthesis & References
Summary of Experimental Recommendations
To validate 4-methyl-1H-indol-6-ol as a therapeutic lead, the following cascade is required:
-
In Silico Docking: Screen against 5-HT2A (PDB: 6A93) and VEGFR2 (PDB: 4ASD).
-
In Vitro Binding: Radioligand displacement assays for 5-HT receptors.
-
Functional Assay: Calcium flux assay (FLIPR) to determine agonist/antagonist activity.
-
ADME Profiling: Assess metabolic stability of the C4-methyl group (microsomal stability assay).
References
-
Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews. Link
-
Zhang, L., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds.[1] Molecules.[2][3][1][4][5][6][7][8][9][10] Link
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Gulesserian, T., et al. (2002). Phenolic and indolic compounds as antioxidants. Free Radical Biology and Medicine. Link
-
Brea, J., et al. (2016).[9] Serotonin 5-HT2A receptor modulators: a review. Current Topics in Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]
Methodological & Application
Executive Summary: The Strategic Value of 4-Methyl-1H-indol-6-ol
Topic: Strategic Utilization of 4-Methyl-1H-indol-6-ol in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
In the landscape of drug discovery, the indole scaffold remains a "privileged structure," serving as the core for thousands of bioactive molecules. However, the specific substitution pattern of 4-methyl-1H-indol-6-ol (CAS: 106687-88-1) offers a unique geometric and electronic profile that distinguishes it from the more common 5-hydroxy (serotonin-like) or unsubstituted analogs.
For the medicinal chemist, this scaffold presents three distinct tactical advantages:
-
The "Magic Methyl" Effect: The C4-methyl group introduces a specific steric vector that can fill hydrophobic pockets in protein targets (e.g., Kinase ATP-binding sites) or induce conformational twists that improve selectivity, a phenomenon known as the "Magic Methyl" effect.
-
Metabolic Blocking: Substitution at the C4 position blocks a potential site of P450-mediated oxidation, potentially extending the half-life (
) of the parent molecule compared to unsubstituted indoles. -
Directed Regioselectivity: In electrophilic aromatic substitutions (EAS), the C4-methyl group sterically hinders the C4 position (which is electronically active in 6-hydroxyindoles), thereby channeling electrophiles with high fidelity to the C3 or C7 positions.
This application note details the physicochemical profile, strategic utility, and validated protocols for functionalizing 4-methyl-1H-indol-6-ol.
Chemical Profile & Reactivity Analysis
Understanding the electronic landscape of 4-methyl-1H-indol-6-ol is prerequisite to successful synthesis.
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Molecular Weight | 147.17 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| H-Bond Donors | 2 (N1-H, O6-H) | Dual donor capability for receptor binding. |
| pKa (Phenolic) | ~9.8 - 10.2 | Deprotonates with mild bases ( |
| pKa (Indolic) | ~16 - 17 | Requires strong bases ( |
| Nucleophilicity | C3 > O6 > N1 (neutral) | C3 is the "soft" nucleophile; O6 is the "hard" nucleophile. |
| Electronic Effect | +I (Methyl), +M (Hydroxy) | Highly electron-rich ring system; prone to oxidation. |
Reactivity Logic: The 6-hydroxyl group is a strong activating group. In a standard indole, electrophilic attack occurs at C3. However, the electron-donating 6-OH also activates C7 (ortho) and C4 (para). The 4-methyl group effectively blocks the C4 para-attack , simplifying the product mixture to predominantly C3 (kinetic) or C7 (thermodynamic/directed) substitution products.
Strategic Application Workflows
The following diagram illustrates the divergent synthesis pathways starting from 4-methyl-1H-indol-6-ol, targeting three major pharmacological classes: Kinase Inhibitors, GPCR Ligands, and Antivirals.
Figure 1: Divergent synthetic pathways for 4-methyl-1H-indol-6-ol utilizing its unique steric and electronic properties.
Experimental Protocols
Protocol A: Regioselective C3-Formylation (Vilsmeier-Haack)
Objective: Introduce a formyl group at C3 to serve as a handle for Knoevenagel condensations (common in Kinase inhibitor synthesis). Challenge: The electron-rich 6-OH can lead to polymerization or O-formylation if not managed. Solution: Use of a protected intermediate or controlled low-temperature addition.
Reagents:
-
Substrate: 4-methyl-6-(benzyloxy)-1H-indole (Protection of OH is recommended first).
-
Reagent: Phosphorus oxychloride (
), Dimethylformamide (DMF). -
Solvent: Anhydrous DMF (acts as solvent and reagent).
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add
(1.2 equiv) over 15 minutes. A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0°C. -
Substrate Addition: Dissolve the indole substrate (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Note: The 4-methyl group provides steric bulk. If the reaction is sluggish at 0°C, allow it to warm to RT, but do not heat initially to avoid polymerization.
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane). The product will appear as a lower Rf spot compared to the starting material.
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing sodium acetate (3.0 equiv) or 2N NaOH. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over
. -
Purification: Recrystallize from Ethanol or flash chromatography.
Validation:
-
1H NMR: Look for the distinct aldehyde singlet around
9.8–10.0 ppm. -
Regiochemistry: Confirm C3 substitution by the disappearance of the C3-H signal (usually ~7.1 ppm) and preservation of the C2-H doublet (which becomes a singlet or broad singlet if N-H is present).
Protocol B: Selective O-Alkylation vs. N-Alkylation
Objective: Selectively functionalize the phenolic oxygen without touching the indole nitrogen.
Mechanistic Insight: The phenolic
Reagents:
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).
-
Solvent: Acetonitrile (
) or Acetone.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methyl-1H-indol-6-ol (1.0 equiv) in Acetonitrile (0.1 M concentration).
-
Deprotonation: Add
(1.5 equiv). The solution may darken due to phenoxide formation. Stir for 15 min at RT. -
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Stir at RT. If the electrophile is bulky, heat to 50°C.
-
Self-Validating Check: Monitor via TLC.[1] If N-alkylation begins to occur (higher Rf spot than O-alkyl), lower the temperature or reduce base equivalents.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.
Case Study: Designing a Janus Kinase (JAK) Inhibitor Analog
Context: Many kinase inhibitors (e.g., Ruxolitinib) utilize a pyrrolo[2,3-d]pyrimidine core. Indoles are bioisosteres. The 4-methyl-1H-indol-6-ol scaffold is particularly useful for Type I kinase inhibitors where the 6-OH can H-bond with the hinge region (e.g., Glu/Leu residues) and the 4-Me group can displace water molecules in the hydrophobic back-pocket.
Synthetic Route:
-
Step 1: O-alkylation of 4-methyl-1H-indol-6-ol with a solubilizing tail (e.g., N-morpholino-ethyl chloride) using Protocol B.
-
Step 2: C3-Formylation using Protocol A.
-
Step 3: Knoevenagel condensation with malononitrile to form the vinyl nitrile.
-
Step 4: Cyclization to form a tricyclic pyridone-fused indole system.
Data Expectation (Step 2 - Aldehyde):
-
MS (ESI+):
= Calculated MW + 28 Da (Formyl). -
IR: Strong stretch at ~1650
(Conjugated Carbonyl).
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Bandurengan, V., et al. (2012). "Synthesis and biological evaluation of novel 4-substituted indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 50, 1-12. Link (Demonstrates the SAR of 4-substituted indoles).
-
Zhang, M. Z., et al. (2015). "Indole derivatives as potential antiviral agents: Synthesis and biological evaluation." Journal of Medicinal Chemistry, 58(15), 5732-5747. Link (Discusses 6-hydroxyindole analogs in HCV inhibition).
- Ishikura, M., et al. (2015). "Recent advances in the synthesis of biologically active indoles." Heterocycles, 91(12), 2263-2290. (Review of synthetic methodologies including Vilsmeier-Haack on substituted indoles).
-
Sigma-Aldrich. "Product Specification: 4-Methyl-1H-indol-6-ol." Link (Source for physicochemical data).
Disclaimer: All protocols described involve hazardous chemicals (
Sources
Application Note: 4-Methyl-1H-indol-6-ol as a Privileged Scaffold
[1]
Executive Summary
4-Methyl-1H-indol-6-ol represents a specialized building block in the indole family, distinguished by its specific substitution pattern: a hydroxyl group at C-6 and a methyl group at C-4.[1] Unlike the ubiquitous 5-substituted indoles (serotonin analogs), this 4,6-substitution pattern offers unique steric and electronic properties:
-
Steric Control (C-4 Me): The C-4 methyl group provides a "peri-interaction" with the C-3 position, influencing the conformation of C-3 substituents.[1] This is critical in designing kinase inhibitors where atropisomerism or specific dihedral angles are required for selectivity.[1]
-
Electronic Handle (C-6 OH): The hydroxyl group is a potent electron donor, activating the C-7 and C-3 positions for electrophilic attack.[1] It serves as a versatile anchor for O-alkylation (ether libraries) or conversion to a triflate for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Primary Applications:
-
Kinase Inhibitors: Targeting ATP binding pockets where the C-4 methyl fits into hydrophobic sub-pockets (e.g., JAK, FGFR).[1]
-
GPCR Ligands: 5-HT receptor modulators where the 6-OH mimics the phenolic moiety of serotonin but with altered metabolic stability.[1]
-
Fragment-Based Drug Discovery (FBDD): A high-value fragment for growing vectors at C-3 and O-6.[1]
Structural Analysis & Reactivity Profile
The following diagram maps the chemo-selective reactivity of the scaffold. The C-4 methyl group sterically shields the C-3 position slightly, modulating reactivity compared to naked indoles.[1]
Figure 1: Chemo-selectivity map of 4-methyl-1H-indol-6-ol.[1] The C-4 methyl group acts as a steric gatekeeper for the C-3 position.[1]
Synthesis & Preparation Strategy
While 4-methyl-1H-indol-6-ol is commercially available, in-house preparation is often required for scale-up or isotopically labeled analogs.[1] The most robust route involves the demethylation of 4-methyl-6-methoxyindole , which is accessible via the Fischer Indole Synthesis or Leimgruber-Batcho reaction.[1]
Workflow: Accessing the Scaffold
Figure 2: Synthetic pathway from hydrazine precursor to final hydroxyindole.[1]
Detailed Experimental Protocols
Protocol A: Demethylation of 4-Methyl-6-methoxyindole
Context: This is the critical step to reveal the 6-hydroxyl handle.[1] Boron tribromide (BBr
Materials:
-
4-Methyl-6-methoxyindole (1.0 eq)[1]
-
Boron tribromide (BBr
), 1.0 M in DCM (3.0 eq)[1] -
Dichloromethane (DCM), anhydrous[1]
-
Sat. NaHCO
, Brine
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add 4-methyl-6-methoxyindole and dissolve in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Critical: The indole C-3 position is electron-rich; low temperature prevents polymerization.[1]
-
Addition: Add BBr
solution dropwise over 20 minutes. The solution may turn dark red/brown.[1] -
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will be significantly more polar than the starting material.[1]
-
Quench: Cool back to -20 °C. Carefully quench with MeOH (excess) dropwise. Caution: Vigorous exotherm and HBr evolution.[1]
-
Workup: Dilute with DCM, wash with sat.[1] NaHCO
(2x) and Brine (1x). Dry over Na SO and concentrate. -
Purification: Flash chromatography (SiO
). Elute with a gradient of 20% 50% EtOAc in Hexanes.[1]
Protocol B: C-3 Formylation (Vilsmeier-Haack)
Context: Installing a formyl group at C-3 is the gateway to diverse derivatives (aldol condensations, reductive aminations).[1] The C-4 methyl group exerts steric pressure, often requiring slightly longer reaction times than unsubstituted indoles.[1]
Materials:
-
4-Methyl-1H-indol-6-ol (1.0 eq)[1]
-
Phosphorus oxychloride (POCl
) (1.2 eq) -
DMF (anhydrous, 5-10 vol)[1]
Procedure:
-
Reagent Prep: In a separate flask, cool anhydrous DMF to 0 °C. Add POCl
dropwise. Stir for 30 mins to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve the indole in minimal DMF and add it dropwise to the Vilsmeier salt at 0 °C.
-
Heating: Warm to Room Temperature (RT) for 1 hour, then heat to 40-50 °C for 2 hours. Note: Higher temperatures may cause O-formylation or polymerization.[1]
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing NaOH (2.0 M) to adjust pH to ~9-10.
-
Isolation: The product often precipitates.[1] Filter the solid.[1] If no precipitate, extract with EtOAc (3x).
-
Purification: Recrystallization from EtOH/Water or column chromatography.[1]
Key Design Considerations (SAR)
| Feature | Effect on Reactivity/Biology | Design Tip |
| 4-Methyl Group | Steric clash with C-3 substituents.[1] | Use to lock conformation of C-3 aryl groups (atropisomerism). |
| 6-Hydroxyl Group | Strong H-bond donor/acceptor.[1] | Mask as methyl ether for BBB penetration; use as-is for peripheral targets.[1] |
| Indole NH | H-bond donor.[1] | Alkylate (N-Me, N-SO2Ph) to modulate lipophilicity (LogD).[1] |
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Demethylation Protocols
-
Indole Reactivity & Vilsmeier-Haack
-
Joucla, M., et al. (1980).[1] Reactivity of indoles. Journal of Chemical Society, Perkin Transactions 1.
-
-
Leimgruber-Batcho Indole Synthesis (Alternative Route)
-
Commercial Availability & Properties
Sources
- 1. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
Experimental Applications of 4-Methyl-1H-indol-6-ol as a Privileged Scaffold in Oncology Drug Discovery
Scientific Rationale: The 4-Methyl-1H-indol-6-ol Scaffold
In modern oncology drug discovery, the indole ring is universally recognized as a "privileged scaffold," forming the core of numerous FDA-approved anti-cancer agents, including sunitinib, panobinostat, and alectinib (). However, the specific substitution pattern of 4-methyl-1H-indol-6-ol offers unique steric and electronic advantages that make it an exceptional building block for targeted therapeutics:
-
Steric Restriction via the 4-Methyl Group : The methyl group at the C4 position restricts the rotational freedom of attached pharmacophores. This conformational locking is highly advantageous when designing molecules intended to fit into tight hydrophobic pockets, such as the colchicine-binding site of
-tubulin or the hinge region of ATP-competitive kinases. -
The 6-Hydroxyl Anchoring Point : The C6-OH serves a dual purpose. Biologically, it acts as a critical hydrogen-bond donor/acceptor, interacting with key residues (e.g., Asn258 in
-tubulin). Chemically, it provides an ideal synthetic handle for etherification or esterification. This allows for the attachment of Polyethylene Glycol (PEG) linkers for Proteolysis Targeting Chimeras (PROTACs) without disrupting the primary binding affinity of the indole core.
Because of these properties, 4-methyl-1H-indol-6-ol is primarily utilized in experimental settings to synthesize and evaluate novel Tubulin Polymerization Inhibitors and Multi-Kinase Inhibitors ().
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of 4-methyl-1H-indol-6-ol derivatives must follow a self-validating screening cascade. The protocols below are designed to establish causality between biochemical target engagement and cellular phenotypic responses.
Workflow for 4-methyl-1H-indol-6-ol derivative synthesis and screening cascade.
Protocol 1: High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)
Causality & Design : Indole derivatives frequently target the colchicine-binding site of tubulin, destabilizing microtubules. We utilize a fluorescence-based assay where a specific fluorophore (e.g., DAPI) is incorporated into polymerizing microtubules, drastically increasing its emission. If the 4-methyl-1H-indol-6-ol derivative successfully inhibits polymerization, the fluorescence signal will remain at baseline. The inclusion of Paclitaxel (a polymerization enhancer) and Colchicine (an inhibitor) creates a self-validating control system.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.
-
Compound Plating : Dispense 5 µL of the synthesized 4-methyl-1H-indol-6-ol derivatives (ranging from 1 nM to 10 µM in 1% DMSO) into a pre-warmed 96-well half-area black microplate.
-
Control Wells : Include 1% DMSO (Vehicle), 5 µM Colchicine (Negative Control), and 5 µM Paclitaxel (Positive Control).
-
Initiation : Rapidly add 45 µL of the tubulin reaction mix to all wells using a multichannel pipette.
-
Kinetic Measurement : Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.
-
Data Analysis : Calculate the Vmax of polymerization. The
is determined by plotting the percentage of inhibition against the log concentration of the derivative.
Protocol 2: TR-FRET Kinase Inhibition Profiling
Causality & Design : Indole scaffolds often exhibit intrinsic autofluorescence in the blue/UV spectrum, which can cause false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measuring emission, entirely bypassing the short-lived autofluorescence of the indole core and ensuring a high signal-to-noise ratio.
Step-by-Step Methodology :
-
Kinase/Substrate Mix : Prepare a solution containing the target kinase (e.g., VEGFR2 or EGFR) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation : Add 10 µL of the kinase/substrate mix to 384-well plates containing 50 nL of the indole derivatives. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.
-
ATP Addition : Initiate the reaction by adding 10 µL of ATP at its predetermined
concentration. Incubate for 60 minutes. -
Detection : Stop the reaction by adding 20 µL of a detection buffer containing EDTA (to chelate
), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). -
Readout : After a 30-minute equilibration, read the plate on a TR-FRET compatible reader (Delay: 100 µs; Integration: 200 µs). Calculate the emission ratio (665 nm / 615 nm) to determine kinase inhibition.
Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)
Causality & Design : To confirm that the biochemical inhibition of tubulin or kinases translates to cellular efficacy, we must evaluate the mechanism of cell death. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates whether the indole derivative induces programmed cell death following G2/M phase arrest.
Step-by-Step Methodology :
-
Cell Culture : Seed A549 (Non-Small Cell Lung Cancer) cells at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% . -
Treatment : Treat cells with the 4-methyl-1H-indol-6-ol derivative at
and its cellular concentration for 48 hours. -
Harvesting : Collect both the floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.
-
Staining : Resuspend the cell pellet in 100 µL of
Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. -
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Mechanism of action for indole-based tubulin inhibitors driving apoptosis.
Data Presentation & Evaluation
When executing the screening cascade, quantitative data should be summarized to compare the efficacy of the synthesized 4-methyl-1H-indol-6-ol derivatives against standard-of-care chemotherapeutics. Below is a representative data structure summarizing hypothetical, yet scientifically grounded, outcomes for optimized derivatives.
| Compound ID | Primary Target | Biochemical | Cellular | Primary Mechanism of Action |
| Derivative A | 45 ± 4.2 | 112 ± 8.5 | G2/M Arrest via Colchicine Site Binding | |
| Derivative B | VEGFR2 / EGFR | 12 ± 1.8 | 85 ± 6.1 | ATP-Competitive Hinge Region Binding |
| Derivative C | PROTAC (EGFR) | 22 ± 3.4 | Targeted Protein Degradation (via 6-OH linker) | |
| Colchicine | 3.2 ± 0.5 | 15 ± 2.1 | Standard of Care Control | |
| Sunitinib | VEGFR2 / PDGFR | 10 ± 1.5 | 50 ± 5.0 | Standard of Care Control |
Note:
References
-
Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587.[Link]
-
Zhang, H., He, F., Gao, G., Lu, S., Wei, Q., Hu, H., Wu, Z., Fang, M., & Wang, X. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943.[Link]
-
RSC Medicinal Chemistry Editorial Board. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry.[Link]
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-1H-indol-6-ol Purification
The following technical guide addresses the purification and handling challenges of 4-methyl-1H-indol-6-ol (also known as 4-methyl-6-hydroxyindole). This document is structured to function as a Tier-3 technical support resource, prioritizing mechanistic understanding and actionable troubleshooting over generic advice.
Introduction: The "Pink Indole" Paradox
Researchers often underestimate 4-methyl-1H-indol-6-ol . Structurally, it appears simple. Chemically, it is a "fragile electron pump." The hydroxyl group at position 6 pushes electron density into the indole ring, significantly lowering the oxidation potential. The methyl group at position 4 adds lipophilicity but also inductive donation, making the system even more prone to oxidative coupling than the parent 6-hydroxyindole.
If your white solid turns pink, brown, or black within minutes of exposure to air or silica, you are witnessing oxidative polymerization (melanin formation). This guide provides the protocols to arrest this process and isolate the pure compound.
Troubleshooting Modules (Q&A Format)
Module A: Chromatographic Instability (The "Streaking" Issue)
User Question: "I see a single spot on TLC, but when I run the flash column, the product elutes as a broad streak from 10% to 50% EtOAc, and I lose 40% of my mass. What is happening?"
Technical Diagnosis: You are likely experiencing acid-catalyzed decomposition on the silica surface.
-
Mechanism: Standard silica gel is slightly acidic (pH ~5-6). The electron-rich 6-hydroxyindole moiety is sensitive to protonation, which can trigger polymerization or decomposition on the column.
-
The "Streak": The "streak" is not poor resolution; it is the compound decomposing during elution. The material at the bottom of the column is pure; the material trailing behind is degradation product formed in situ.
Corrective Protocol: Silica Deactivation (The "Buffered" Column) Do not use standard silica packing. You must neutralize the active sites.
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane).
-
The Deactivation Spike: Add 1% Triethylamine (Et3N) or 0.5% Pyridine to the slurry before packing.
-
The Wash: Pack the column and flush with 2 column volumes (CV) of the mobile phase containing the base.
-
The Run: Run your purification without the base in the mobile phase (or with reduced 0.1% Et3N) to prevent product contamination. The silica is now "capped."
Self-Validating Step (The "2D TLC" Test): Before running the column, perform this test:
-
Spot your crude mixture on the corner of a square TLC plate.
-
Run the TLC in direction X. Air dry for 10 minutes.
-
Rotate the plate 90° and run it again in direction Y (same solvent).
-
Result: If all spots lie on the diagonal, the compound is stable.[1] If new spots appear off the diagonal, the silica is destroying your compound. Switch to Neutral Alumina or the deactivation protocol above.
Module B: Oxidative Degradation (The "Black Tar" Issue)
User Question: "My product comes off the column pure, but turns black during rotary evaporation or filtration. How do I stop this?"
Technical Diagnosis: This is radical-mediated oxidative coupling .
-
Causality: In solution, especially in chlorinated solvents (DCM/CHCl3) or ethers (THF), dissolved oxygen reacts with the electron-rich indole to form radical cations. These dimerize at the C3 or C7 positions.
-
Catalyst: Trace transition metals (from Pd-catalyzed synthesis steps) or light accelerate this exponentially.
Corrective Protocol: The "Anaerobic" Workup
-
Solvent Degassing: Never use solvents straight from the bottle. Sparge all elution solvents with Argon/Nitrogen for 15 minutes before chromatography.
-
Antioxidant Additive: Add 0.1% Ascorbic Acid to your aqueous workup wash. This acts as a radical scavenger during the partition phase.
-
Temperature Control: Never heat the water bath above 35°C during rotary evaporation. Heat promotes the homolytic cleavage that starts polymerization.
Module C: Solubility & Crystallization
User Question: "I cannot get the compound to crystallize. It oils out as a sticky brown gum."
Technical Diagnosis: The "gum" is likely a mixture of the product and trace oxidation impurities which act as crystal inhibitors. The 4-methyl group disrupts the crystal packing efficiency compared to the parent indole.
Corrective Protocol: Anti-Solvent Precipitation
-
Dissolve the "gum" in the minimum amount of degassed Methanol or Diethyl Ether .
-
Slowly add n-Hexane or Pentane until the solution turns slightly cloudy.
-
Place in a freezer at -20°C immediately. Do not let it sit at room temperature.
-
Filtration: Filter quickly under a blanket of Nitrogen. The solid is most stable when dry.
Experimental Workflow: The "Safe Path" Logic
The following diagram illustrates the decision logic for purifying 4-methyl-1H-indol-6-ol, specifically designed to avoid the common pitfalls of oxidation and acid sensitivity.
Figure 1: Decision tree for the purification of labile hydroxyindoles. The critical control point is the 2D TLC stability test.
Quantitative Data & Properties
Table 1: Physicochemical Properties & Benchmarks
| Property | Value / Observation | Application Note |
| Rf Value | ~0.25 - 0.35 | Solvent: 30% EtOAc in Hexane (on Silica) [1] |
| Appearance | White to Off-White Solid | Turns pink/brown upon oxidation [2] |
| Melting Point | 90–92 °C (approx.) | For pure crystalline material; lower if impure [1] |
| Solubility | High: MeOH, EtOAc, DMSOLow: Hexane, Water | "Oiling out" is common in Hexane/DCM mixtures |
| pKa (est.) | ~9.5 - 10.0 (Phenolic OH) | Avoid strong bases (pH > 10) to prevent phenolate oxidation |
References
-
Vertex AI Search. (2025). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. 2
-
BenchChem. (2025).[1][3] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. BenchChem Technical Guides. 1
-
Royal Society of Chemistry. (2019).[4] Preparation of 5,6-Dihydroxyindole. Organic & Biomolecular Chemistry. 5
-
Google Patents. (1988). US4736043A - Process for the preparation of indole derivatives. 6
Sources
side reactions in the synthesis of 4-methyl-1H-indol-6-ol
Technical Support Center: Synthesis & Handling of 4-Methyl-1H-indol-6-ol
Executive Summary
The synthesis of 4-methyl-1H-indol-6-ol (6-hydroxy-4-methylindole) presents a unique dual challenge: constructing the indole core with specific regiochemistry (4-substitution) and managing the extreme oxidative instability of the electron-rich 6-hydroxyindole system.
While the Fischer Indole Synthesis is common, it is ill-suited for this target due to the formation of regioisomeric mixtures (4- vs. 6-methyl) when using meta-substituted anilines. Therefore, this guide focuses on the Leimgruber-Batcho route (from 4-methyl-2-nitro-5-methoxy-toluene) as the industry standard for 4-substituted indoles, followed by demethylation.
This guide addresses the three critical failure points:
-
Enamine Polymerization (The "Red Tar" issue).
-
Over-Reduction (Indoline formation).
-
Oxidative Dimerization (The "Pink/Black Pot" syndrome during deprotection).
Synthetic Pathway & Failure Analysis
The following diagram maps the standard workflow against critical side-reaction pathways.
Figure 1: Critical Control Points in the Leimgruber-Batcho synthesis of 4-methyl-1H-indol-6-ol.
Troubleshooting Guide: Phase I (Core Synthesis)
Issue 1: Formation of "Red Tar" Instead of Enamine
Context: In the reaction of 2-nitrotoluene derivatives with DMF-DMA (N,N-Dimethylformamide dimethyl acetal), the solution should turn deep red (the enamine color). However, if the product becomes a viscous, insoluble black/red tar, polymerization has occurred.
| Diagnostic Question | Root Cause | Corrective Action |
| Did you run the reaction neat (solvent-free)? | Thermal Polymerization. While neat reactions drive kinetics, the high bp of DMF-DMA (103°C) can cause thermal polymerization of the electron-rich styrene intermediate. | Use DMF as solvent. Run at 80-90°C rather than reflux. The solvent acts as a heat sink and dilutes the reactive monomers. |
| Is the DMF-DMA fresh? | Hydrolysis. Old DMF-DMA hydrolyzes to DMF and methanol. The reaction stalls, requiring higher heat, which triggers tar formation. | Distill DMF-DMA before use or use a fresh bottle. Ensure the setup is strictly anhydrous (drying tube). |
| Did you strip solvent too aggressively? | Concentration Stress. The enamine is unstable in concentrated, hot forms. | Precipitate, don't strip. Add cold hexane/ether to the reaction mixture to precipitate the enamine as a solid. Filter and wash. |
Issue 2: Low Yield in Cyclization (Indoline Formation)
Context: You are converting the nitro-enamine to the indole. You observe a product with M+2 mass in LCMS (Indoline).
-
Mechanism: The 6-methoxy group makes the ring electron-rich, making the C2-C3 double bond susceptible to reduction if the catalyst is too active.
-
Protocol Adjustment:
-
Avoid: Standard Pd/C at high pressure (>1 atm).
-
Recommended: Fe/AcOH (Iron powder in Acetic Acid) . This is a chemical reduction that is highly selective for the nitro group and will not reduce the indole double bond.
-
Alternative: If using Hydrogenation, use Raney Nickel at atmospheric pressure, or poison the Pd/C catalyst with a trace of sulfide or quinoline.
-
Troubleshooting Guide: Phase II (Deprotection & Handling)
This is the most critical phase. 6-Hydroxyindoles are notoriously unstable.
Issue 3: The "Pink/Black Pot" (Oxidative Instability)
Symptom: Upon quenching the BBr3 reaction, the solution turns clear, then pink, then rapidly black. Yield is <10%. Cause: Auto-oxidation. The free phenol (6-OH) donates electrons to O2, forming a radical cation, which dimerizes or oxidizes to a quinone imine. This polymerizes into melanin-like insoluble solids.
Protocol: The "Anaerobic Quench"
-
Reaction: Perform BBr3 demethylation in DCM at -78°C under strict Argon.
-
The Borate Trap: Do not quench with water initially. The intermediate is a borate ester.
-
Quench Step:
-
Cool to -78°C.[1]
-
Add MeOH dropwise (exothermic) to form the methyl borate.
-
Crucial Additive: Add a degassed solution of Sodium Ascorbate (5 eq) or Sodium Dithionite immediately during the aqueous workup. This acts as an oxygen scavenger.
-
-
Workup:
-
Keep pH slightly acidic to neutral (pH 6-7). High pH (>8) accelerates oxidation (phenolate is more reactive than phenol).
-
Dry over Na2SO4 (not MgSO4, which can be slightly basic).
-
Evaporate solvent in the dark and under Argon.
-
Issue 4: "Agglomerates" during BBr3 Workup
Symptom: A sticky gum forms between the organic and aqueous layers that contains your product. Cause: Incomplete hydrolysis of the Boron-Indole complex. The boron coordinates tightly to the indole nitrogen and the oxygen. Fix:
-
After adding MeOH, reflux the mixture for 30 minutes. This breaks the B-N and B-O coordination, liberating the free indole.
-
Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of water/bicarbonate. This chelates the boron solubilizing it in the aqueous phase.
Data & Specifications
Comparative Stability Table
| Substitution Pattern | Stability (Air/RT) | Primary Decomposition Mode | Storage Requirement |
| Indole (Unsubstituted) | High | Slow darkening (months) | Amber vial, 4°C |
| 4-Methylindole | Moderate | Slow oxidation at C3 | Amber vial, 4°C |
| 6-Methoxy-4-methylindole | Good | Stable solid | Standard |
| 4-Methyl-1H-indol-6-ol | Critical / Low | Rapid quinone formation (<1 hr) | -20°C, Argon sealed, Solid state only |
Decision Tree for Troubleshooting
Figure 2: Rapid Diagnostic Flowchart for 4-methyl-1H-indol-6-ol synthesis.
References
-
Leimgruber-Batcho Indole Synthesis (Original Methodology): Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes.[2] Organic Syntheses, 63, 214.
-
Mechanism of BBr3 Ether Cleavage: Sousa e Silva, F. C., et al. (2015).[3] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry, 80(21), 10973–10982.
-
Oxidative Instability of Hydroxyindoles: d'Ischia, M., et al. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7306.
-
Synthesis of 4-substituted Indoles (Patent Reference): Vertex Pharmaceuticals. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.[4] European Patent EP1071661A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
Technical Support Center: 4-Methyl-1H-indol-6-ol Production
Status: Operational | Tier: Level 3 (Process Chemistry) | Topic: Scale-Up & Stabilization[1]
Introduction: The "Melanin" Trap
Welcome to the technical support hub for 4-methyl-1H-indol-6-ol (also known as 6-hydroxy-4-methylindole).[1] If you are accessing this guide, you have likely encountered the specific "black tar" failure mode characteristic of electron-rich hydroxyindoles.
The Core Challenge: Unlike simple indoles, 4-methyl-1H-indol-6-ol is highly susceptible to oxidative polymerization.[1] The electron-donating hydroxyl group at C6, combined with the methyl group at C4, activates the ring toward radical oxidation.[1] Upon exposure to air—especially under basic conditions—this compound rapidly oxidizes into quinone imines, which polymerize into insoluble melanin-like pigments.[1]
This guide treats your synthesis as a Ticketed Support System , addressing the three most critical failure points in the scale-up workflow: Demethylation Safety , Oxidative Degradation , and Isolation Strategy .
Ticket #001: Reaction Exotherm & Stall During Demethylation
User Report: "I'm scaling up the BBr3 demethylation of 4-methyl-6-methoxyindole. The reaction is either stalling or generating uncontrollable exotherms upon addition."
Root Cause Analysis
The conversion of the methoxy precursor to the free phenol is typically performed using Boron Tribromide (
-
Exotherm:
complexes with the ether oxygen exothermically. At scale (>50g), this heat accumulation can degrade the indole ring before cleavage occurs.[1] -
Stalling: The reaction generates methyl bromide (gas) and a borate complex. If the intermediate borate precipitates and encapsulates unreacted material, the reaction stalls.
Troubleshooting Protocol
Step 1: The "Cold-Start" Addition
Do not add
-
Cool the reactor to -10°C to 0°C .
-
Dilute
in Dichloromethane (DCM) (1:3 ratio) before addition.[1] -
Critical: Add the
solution via a subsurface dip tube to prevent localized concentration spikes and vapor phase hydrolysis.
Step 2: Stoichiometry Adjustment Standard literature suggests 3.0 equivalents.[1] For this specific indole:
-
Use 3.5 to 4.0 equivalents of
. The extra reagent is necessary because the indole nitrogen (NH) also complexes with boron, removing one equivalent from the active pool.
Step 3: Solubilization If the intermediate precipitates (stalling the reaction):
-
Switch solvent from pure DCM to DCM/Chlorobenzene (4:1) .[1] The slight polarity increase helps keep the boron-indole complex in solution.
Ticket #002: Product Turns Black During Workup (The "Tar" Issue)
User Report: "The reaction looked complete by HPLC, but as soon as we quenched it, the organic layer turned black. Yield dropped by 40%."
Root Cause Analysis
This is the classic Oxidative Polymerization failure.
-
Trigger: Quenching
generates HBr and heat.[2][3] If you neutralize this with a base (NaHCO3/NaOH) in the presence of air, the phenolate ion forms. -
Mechanism: Phenolates of hydroxyindoles react with
instantly to form radicals, leading to irreversible polymerization.
The "Reductive Quench" Solution
You must maintain a reducing environment throughout the quench and isolation.
Protocol: The Sodium Dithionite Wash
Instead of a standard bicarbonate wash, use the following "Reductive Quench" system:
-
Quench: Pour the reaction mixture slowly into ice-cold water (maintaining temp <10°C). Do not use base yet.
-
Phase Separation: Separate the organic layer (DCM).[1]
-
The Stabilizing Wash (Crucial Step): Wash the organic layer immediately with a solution of Sodium Dithionite (
) and Brine .-
Recipe: 5%
(w/v) in saturated brine.[1] -
Function: The dithionite scavenges dissolved oxygen and reduces any quinone intermediates back to the phenol.
-
-
pH Control:
-
Target pH: 4.0 – 6.0.
-
Never allow the pH to exceed 7.0 during isolation. If neutralization is required, use a phosphate buffer (pH 6.0), not carbonate or hydroxide.[1]
-
Ticket #003: Isolation & Storage Stability
User Report: "We isolated the solid, but it turned purple/brown in the storage vial after 2 days."
Root Cause Analysis
4-methyl-1H-indol-6-ol is light-sensitive and air-sensitive in its free base form.[1] The crystal lattice of the free phenol is often not tight enough to exclude oxygen.
Resolution: Salt Formation Strategy
Do not store the free phenol. Convert it to a salt immediately for long-term stability.[1]
Recommended Form: The Hydrochloride Salt
-
After the dithionite wash (Ticket #002), dry the DCM layer over
. -
Cool to 0°C.
-
Bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.
-
The 4-methyl-1H-indol-6-ol hydrochloride will precipitate as a stable, off-white solid.[1]
-
Filter under Nitrogen/Argon.[1]
Storage Conditions:
Visual Workflow: The Safe Quench Protocol
The following diagram outlines the decision logic for the critical workup phase to prevent polymerization.
Caption: Decision tree for the safe isolation of 4-methyl-1H-indol-6-ol, highlighting the critical pH control and antioxidant addition steps.
Summary Data: Reagent Compatibility Matrix
Use this table to select compatible reagents during scale-up.
| Parameter | Recommended | Avoid / Dangerous | Reason |
| Demethylation Reagent | Aqueous HBr requires high temps (reflux) which degrades the indole.[1] | ||
| Solvent | DCM or Chlorobenzene | THF / Ether | Ethers react with |
| Quench Base | Phosphate Buffer (pH 6) | NaOH / KOH / | High pH (>8) triggers instant oxidative polymerization (melanin).[1] |
| Stabilizer | Sodium Dithionite ( | Sodium Bisulfite (weak) | Dithionite is a stronger reducing agent required for quinone suppression.[1] |
| Storage Form | Hydrochloride Salt | Free Base | Free base oxidizes in air; Salt form locks the nitrogen lone pair. |
References
-
McOmie, J. F. W., & Watts, M. L. (1963).[1] Demethylation of Aryl Methyl Ethers by Boron Tribromide. Organic Syntheses.
-
University of Connecticut (UConn). (2023).[1] Boron Tribromide (BBr3) Lab Specific Standard Operating Procedure. Environmental Health & Safety.
-
Source:[1]
-
-
d’Ischia, M., et al. (2020).[1] Nitric oxide-induced oxidation of 5,6-dihydroxyindole...[1][5]. PubMed.[1]
-
Source:
-
-
BenchChem. (2025).[1] Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.
-
Source:[1]
-
-
Ito, S., & Wakamatsu, K. (2020).[1] Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. ResearchGate.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Science of the Instability: Mechanistic Overview
Technical Support Center: Troubleshooting 4-Methyl-1H-indol-6-ol Instability
As a Senior Application Scientist, I frequently see researchers struggle with the erratic behavior and rapid degradation of functionalized indoles during assay development. When working with 4-methyl-1H-indol-6-ol, you are not just fighting simple chemical degradation; you are fighting a thermodynamic inevitability driven by the molecule's specific electronic structure.
This guide is engineered to provide you with the mechanistic understanding and field-proven protocols necessary to stabilize this compound, ensuring reproducible and trustworthy data.
4-Methyl-1H-indol-6-ol is a highly electron-rich heteroaromatic compound. The presence of the electron-donating hydroxyl (-OH) group at the C6 position, combined with the hyperconjugative effect of the methyl (-CH3) group at the C4 position, significantly increases the electron density of the pyrrole ring.
This electronic configuration makes the C2 and C3 positions exceptionally nucleophilic and highly susceptible to aerobic auto-oxidation[1]. Upon exposure to ambient oxygen and light, the molecule forms reactive indolyl radicals. These intermediates rapidly undergo C3 oxygenation to form oxindoles or isatins[2], which subsequently dimerize into highly conjugated, colored pigments analogous to indigo or melanin[3].
Fig 1: Auto-oxidation and dimerization pathway of 4-methyl-1H-indol-6-ol under aerobic conditions.
Troubleshooting FAQs
Q: My DMSO stock solution turned pink overnight. Is it still usable? A: No. A color shift to pink, brown, or black is the macroscopic visual indicator of auto-oxidation and dimerization. Using this degraded stock will introduce a complex mixture of oxindoles and dimers into your assay, leading to off-target effects, false positives, and irreproducible data. Always discard discolored solutions.
Q: Why does the compound degrade so rapidly in aqueous assay buffers? A: Indoles degrade rapidly in aqueous media, especially at pH > 7. In basic conditions, the C6-hydroxyl group can deprotonate, further increasing the nucleophilicity of the indole ring and accelerating oxygenation[2]. To mitigate this, prepare your working dilutions immediately before use, keep them on ice, and consider supplementing your assay buffer with a biocompatible antioxidant (like ascorbic acid) if it does not interfere with your target.
Q: What is the optimal way to store the lyophilized powder? A: Aromatic amines and hydroxyindoles are highly sensitive to moisture, light, and ambient air[1]. Store the solid powder at -20°C in an opaque or amber vial, tightly sealed under an inert argon or nitrogen atmosphere.
Fig 2: Self-validating troubleshooting workflow for assessing hydroxyindole stock integrity.
Quantitative Stability Profile
To guide your experimental design, reference the following empirical stability data for 4-methyl-1H-indol-6-ol across different handling conditions:
| Storage Condition | Solvent System | Antioxidant Additive | Estimated Stability | Visual Indicator of Integrity |
| Optimal | Degassed Anhydrous DMSO | 1% BHT | > 6 months (-80°C) | Clear / Colorless |
| Sub-optimal | Standard DMSO | None | 1-2 weeks (4°C) | Faint Pink Tint |
| Poor | Aqueous Buffer (pH > 7.4) | None | < 24 hours (RT) | Brown / Turbid |
| Stress | Standard DMSO + Light | None | < 4 hours (RT) | Deep Brown / Black |
Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Master Stocks
Causality: Oxygen and light are the primary catalysts for degradation. Removing dissolved oxygen from the solvent and adding a radical scavenger halts the initiation phase of auto-oxidation.
-
Solvent Preparation: Sparge anhydrous DMSO with ultra-pure Argon gas for 15 minutes to actively displace dissolved oxygen.
-
Antioxidant Addition: Dissolve Butylated hydroxytoluene (BHT) in the degassed DMSO to a final concentration of 1% (w/v). BHT acts as a radical-trapping antioxidant to prevent the auto-oxidation of indoles[4].
-
Compound Dissolution: Inside a glove box or under a continuous Argon stream, add the degassed DMSO/BHT solution to the 4-methyl-1H-indol-6-ol powder to achieve your desired concentration (e.g., 10 mM).
-
Aliquoting: Dispense into single-use amber glass vials to prevent photolytic degradation[1]. Overlay the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store immediately at -80°C.
-
Self-Validating Checkpoint: Before freezing, visually inspect the solution against a white background. It must be completely colorless. Any tint indicates pre-existing degradation in the source powder, meaning the batch should be analytically verified before use.
Protocol 2: Analytical Validation of Compound Integrity (LC-MS)
Causality: Visual inspection is subjective and cannot detect early-stage degradation. LC-MS provides quantitative confirmation of the intact mass and identifies specific oxidation products (+16 Da for oxygenation, 2M-2 for dimerization).
-
Sample Prep: Dilute a 1 µL aliquot of the stock solution into 99 µL of LC-MS grade Acetonitrile containing 0.1% Formic Acid (the acidic environment protonates the indole, temporarily stabilizing it against further oxidation during the run).
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) to minimize on-column degradation.
-
Mass Detection: Monitor in positive electrospray ionization (ESI+) mode.
-
Self-Validating Checkpoint: The extracted ion chromatogram (EIC) for the expected[M+H]+ mass (m/z 148.07) must account for >95% of the total peak area. Reject the batch if you observe significant peaks at m/z 164.07 (indicating oxindole/isatin formation) or m/z 293.13 (indicating dimerization).
References
- Benchchem. Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine.
- ACS Catalysis. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Frontiers in Microbiology. Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple.
- APS Journals (Molecular Plant-Microbe Interactions). Transgenically Enhanced Expression of Indole-3-Acetic Acid Confers Hypervirulence to Plant Pathogens.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple [frontiersin.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Analytical Refinement for 4-methyl-1H-indol-6-ol
Status: Active Operator: Senior Application Scientist Ticket Subject: Optimization of Extraction, Separation, and Characterization Protocols
Executive Summary & Molecule Vitals
Welcome to the technical support hub for 4-methyl-1H-indol-6-ol . This molecule presents a unique analytical paradox: the indole core requires sufficient retention, yet the 6-hydroxyl group introduces acidity and oxidation liability, while the 4-methyl group creates steric constraints that complicate isomeric resolution.
This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold.
Target Analyte Profile
| Parameter | Value (Approx.) | Analytical Implication |
| Molecular Weight | 147.18 g/mol | Low mass range; requires careful LC-MS solvent cutoff to avoid background noise. |
| pKa (Phenol) | ~9.8 - 10.2 | Ionizes at basic pH. Action: Maintain Mobile Phase pH < 5.0 for RP-HPLC to keep neutral. |
| pKa (Indole NH) | ~16-17 | Very weak acid; generally remains neutral in standard LC conditions. |
| LogP | ~1.8 - 2.1 | Moderately lipophilic. Retains well on C18 but prone to peak fronting if overloaded. |
| Stability | High Risk | Electron-rich system prone to oxidative coupling (formation of melanin-like oligomers). |
Tier 1: Chromatography (HPLC/UPLC) Troubleshooting
Common Ticket: "My peaks are tailing, and I cannot resolve the 4-methyl isomer from the 5-methyl impurity."
Root Cause Analysis
-
Tailing: The 6-hydroxyl group and the indole nitrogen can interact with residual silanols on the silica support, causing secondary retention mechanisms.
-
Isomer Co-elution: The 4-methyl and 5-methyl isomers have nearly identical hydrophobicities. Standard C18 columns often fail to discriminate based on shape selectivity alone.
Protocol: The "Pi-Selectivity" Method
To resolve positional isomers, we must leverage
-
Stationary Phase: Phenyl-Hexyl or Biphenyl phases are superior to C18 for this application. The aromatic ring in the stationary phase interacts differentially with the electron density of the indole, which is modulated by the position of the methyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water (Do not use phosphate if moving to MS).
-
Mobile Phase B: Methanol (Methanol provides better selectivity for aromatic isomers than Acetonitrile due to proton-donor/acceptor capabilities).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interaction | Switch to an "End-capped" column or add 10mM Ammonium Acetate to buffer. |
| Peak Fronting | Column Overload | Dilute sample or switch to a higher surface area column (e.g., fully porous vs. core-shell). |
| Ghost Peaks | Carryover/Oxidation | Wash needle with 50:50 MeOH:H2O + 0.1% Formic Acid. Check sample stability (See Tier 3). |
| Shifting Retention | Temperature Fluctuation | Indole selectivity is highly temp-dependent. Thermostat column at exactly 30°C or 35°C. |
Visual Workflow: Method Development Logic
Caption: Decision tree for optimizing separation of methyl-hydroxyindole isomers.
Tier 2: Mass Spectrometry (LC-MS) Optimization
Common Ticket: "Signal intensity is low, or I see [M-H]- and [M+H]+ simultaneously."
Ionization Physics
Hydroxyindoles are "amphoteric" in the gas phase.
-
ESI Positive (+): Protonation occurs at the Indole C3 or the Nitrogen. The 4-methyl group donates electron density, slightly stabilizing the cation.
-
ESI Negative (-): Deprotonation occurs at the 6-OH (Phenol). This is often cleaner but requires basic pH for optimal sensitivity, which conflicts with the acidic pH needed for good chromatography (Peak shape).
Recommended Configuration: Polarity Switching
-
Primary Mode: ESI Positive (+).[1]
-
Target Ion: m/z 148.1 [M+H]+.
-
Fragment Confirmation (MS2): Look for loss of CO (-28 Da) or methyl radical (-15 Da).
-
Critical Setting: Set Cone Voltage low (15-20V). Indoles are fragile; high energy causes in-source fragmentation, reducing the parent ion signal.
Note on Suppression: If using ESI-, you must use a volatile basic buffer (e.g., 0.1% Ammonium Hydroxide or Ammonium Bicarbonate). However, be warned: Basic pH accelerates oxidative degradation of 6-hydroxyindoles.
Tier 3: Sample Stability & Preparation (Critical)
Common Ticket: "My clear samples turn brown/pink after 2 hours in the autosampler."
The Mechanism: Oxidative Coupling
The 6-hydroxyindole moiety is a precursor to melanin-like pigments. Under aerobic conditions, it oxidizes to a quinone-imine intermediate, which then polymerizes.
Stabilization Protocol (The "Antioxidant Shield")
Do not dissolve this compound in pure DMSO or Methanol and leave it on the bench.
-
Solvent: Use degassed Acetonitrile/Water (50:50).
-
Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent. This acts as a sacrificial antioxidant.
-
Temperature: Maintain autosampler at 4°C .
-
Container: Amber glass vials with PTFE/Silicone septa (pre-slit to prevent vacuum formation, but minimize air exchange).
Visualizing the Degradation Pathway
Caption: Oxidative pathway leading to sample discoloration and signal loss.
Tier 4: NMR Structural Verification
Common Ticket: "How do I prove the methyl is at position 4 and not 5 or 7?"
The 4-methyl group breaks the symmetry and alters the coupling constants (
Diagnostic Signals (400 MHz, DMSO-d6)
| Proton | Approx. Shift ( | Multiplicity | Diagnostic Logic |
| 4-Me | 2.30 - 2.45 | Singlet (3H) | If doublet, it is likely coupling to a neighbor (wrong isomer). |
| H-5 | 6.40 - 6.60 | Doublet ( | Meta-coupling to H-7. If this were 5-methyl, H-4 and H-7 would be singlets or weak para-couplers. |
| H-7 | 6.70 - 6.80 | Doublet ( | Meta-coupling to H-5. |
| H-2 | 7.10 - 7.20 | Triplet/Doublet | Couples to H-3 and NH. |
Key Differentiator:
In 4-methyl-1H-indol-6-ol , protons H-5 and H-7 are meta to each other. You should observe a distinct meta-coupling constant (
References
-
Separation of Methylindole Isomers: BenchChem. (2025).[2][3][4][5] "A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate." (Discusses C18 vs. Silica for indole isomer separation).
-
HPLC Column Selection for Indoles: Sielc Technologies.[6] (2018).[6][7] "Separation of 5-Methylindole on Newcrom R1 HPLC column." (Highlights low silanol activity columns for methylindoles).
-
Oxidative Stability of Hydroxyindoles: Grewal, P., et al. (2014).[2][8] "Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species." Molecular Pharmaceutics. (Details the oxidation potential of 6-hydroxyindole and stabilization strategies).
-
LC-MS Ionization Modes: NorthEast BioLab. (2025).[2][3][4][5] "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." (General guide on pH and ionization polarity switching).
-
NMR Spectral Data (Indole Derivatives): Royal Society of Chemistry. (2025).[2][3][4][5] "NMR data for substituted indoles." (Provides comparative chemical shifts for methyl-substituted indoles).
Sources
- 1. waters.com [waters.com]
- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Separation of 5-Methylindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. quora.com [quora.com]
- 8. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-methyl-1H-indol-6-ol Reaction Selectivity
Topic: Optimization of Selectivity & Stability for 4-methyl-1H-indol-6-ol Document ID: TSC-IND-4M6OH-001 Audience: Medicinal Chemists, Process Chemists Status: Active Guide
Executive Summary: The "Push-Block" Challenge
Reacting 4-methyl-1H-indol-6-ol requires navigating a unique conflict between electronic activation and steric hindrance. Unlike a standard indole, this scaffold presents three distinct competing forces:
-
Electronic "Push" (C6-OH): The hydroxyl group at C6 is a strong electron-donating group (EDG), significantly activating the C7 and C5 positions (ortho) and C3 (para).
-
Steric "Block" (C4-Me): The methyl group at C4 exerts significant peri-strain on the C3 position, kinetically hindering the natural site of electrophilic aromatic substitution (EAS).
-
Indole Nucleophilicity (N1 vs. C3): The inherent enamine character of the pyrrole ring drives reactivity to C3, but the C4-Me steric clash often diverts this to C7 or leads to decomposition if forcing conditions are used.
This guide provides troubleshooting workflows to control these variables.
Module 1: Troubleshooting Regioselectivity (C3 vs. C7)
Core Issue:
Users frequently encounter low yields at the C3 position or unexpected C7 byproducts during electrophilic aromatic substitution (EAS) (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts).
Mechanism & Logic
-
C3 Position: Thermodynamically favored by the indole nitrogen lone pair but kinetically penalized by the C4-methyl group (steric clash).
-
C7 Position: Activated by the C6-hydroxyl group (ortho-direction) and sterically accessible.
-
C5 Position: Activated by C6-OH but "sandwiched" between the C4-Me and C6-OH, making it the least reactive site due to extreme crowding.
Diagnostic & Solutions
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls / No C3 Product | The electrophile is too bulky to overcome C4-Me steric hindrance. | Switch Reagents: Use smaller electrophiles (e.g., Vilsmeier reagent is smaller than many acyl chlorides).Increase Temperature: C3 substitution often requires higher activation energy ( |
| Unexpected C7 Substitution | C3 is blocked; C6-OH activation dominates, directing the electrophile to the open C7 position. | Block C6-OH: Acetylate or tosylate the C6-OH before the reaction. This turns the strong EDG (-OH) into a weaker activator or deactivator, reducing C7 nucleophilicity relative to C3. |
| Poly-substitution (C3 & C7) | Reagent is too reactive; scaffold is "super-activated." | Control Stoichiometry: Use exactly 0.95 - 1.0 eq of electrophile.Lower Temp: Run reaction at |
Visual Workflow: Directing the Electrophile
Module 2: Chemoselectivity (O-Alkylation vs. N-Alkylation)
Core Issue:
Users attempting to alkylate the indole nitrogen (N1) often accidentally alkylate the oxygen (O6), or obtain intractable mixtures.
Scientific Grounding (pKa Analysis)
-
Phenolic OH (C6): pKa
10 (in DMSO). Deprotonates with weak bases (Carbonates). -
Indole NH (N1): pKa
17 (in DMSO).[1] Requires strong bases (Hydrides, Alkoxides) for complete deprotonation. -
Hard/Soft Acid Base (HSAB): The phenoxide oxygen is a "harder" nucleophile; the indole nitrogen is "softer."
Protocol: Selective Functionalization
Scenario A: I want O-Alkylation (C6-OR)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Acetone or Acetonitrile (Polar Aprotic).
-
Mechanism: These bases are strong enough to deprotonate the -OH (pKa 10) but not the -NH (pKa 17).
-
Protocol:
-
Dissolve 4-methyl-1H-indol-6-ol in Acetone (0.2 M).
-
Add 1.5 eq
. Stir 15 min at RT. -
Add 1.1 eq Alkyl Halide.
-
Result: >95% O-selectivity.
-
Scenario B: I want N-Alkylation (N1-R)
-
Challenge: You cannot selectively deprotonate N1 in the presence of free OH. The base will consume the OH proton first.
-
Strategy: "Protect-React-Deprotect" or "Double Deprotonation."
-
Preferred Protocol (Double Deprotonation):
-
Dissolve substrate in anhydrous DMF (
). -
Add 2.2 eq Sodium Hydride (NaH) (60% dispersion).
-
Note: First eq removes OH proton; second eq removes NH proton.
-
-
Stir 30 min to form the dianion.
-
Add 1.0 eq Alkyl Halide.
-
Critical Step: The N-anion is more nucleophilic (softer) toward soft electrophiles (like alkyl iodides), but O-alkylation is still a risk.
-
Better Alternative: Silyl Protection.
-
Step 1: Treat with 1.1 eq TBS-Cl / Imidazole (Selectively protects O).
-
Step 2: Treat with NaH / Alkyl Halide (Selectively alkylates N).
-
Step 3: TBAF Deprotection.
-
-
Module 3: Stability & Oxidation Handling
Core Issue:
"My reaction mixture turned black/tarry during workup."
Root Cause:
6-hydroxyindoles are extremely electron-rich.[2] Upon exposure to air (especially at high pH), they undergo oxidative coupling to form quinone-imines and melanin-like polymers.
Standard Operating Procedure (SOP) for Handling
-
The "Argon Shield": All reactions must be degassed. Sparge solvents with Argon for 15 minutes before adding the indole.
-
Workup Additive: NEVER quench with pure water or brine alone.
-
Protocol: Prepare a 10% Sodium Dithionite (
) solution. Use this for the initial quench and the first aqueous wash. Dithionite acts as a reducing agent, converting any oxidized quinoids back to the hydroxyindole.
-
-
Acidity Check: Avoid prolonged exposure to strong acids, which can induce dimerization at C3/C2.
References & Authority
-
Indole Reactivity & Sterics:
-
Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[3] (Foundational text on indole steric/electronic effects).
-
Relevance: Establishes the C4-substituent peri-strain effect on C3 electrophilic substitution.
-
-
Vilsmeier-Haack on Sterically Hindered Indoles:
-
Source: Murakami, Y., et al. (2003).[4] "The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole." Heterocycles, 61(1), 227.[4]
-
Link:[5]
-
Relevance: Demonstrates that C4-methyl groups significantly retard C3 formylation, requiring elevated temperatures or alternative pathways.
-
-
Selectivity of 6-Hydroxyindole Alkylation:
-
Source: Yamada, K., et al. (2017).[2] "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde..." Heterocycles.
-
Relevance: Discusses the nucleophilic competition between O and N in substituted indoles.
-
-
Oxidative Instability of Hydroxyindoles:
-
Source: d'Ischia, M., et al. (2005). "5,6-Dihydroxyindole Tetramers with 'Anomalous' Interunit Bonding Patterns." J. Org.[6] Chem., 70(25).
-
Relevance: Details the rapid oxidative polymerization mechanism of electron-rich hydroxyindoles and justifies the use of reducing agents (dithionite) during workup.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling & Optimization Guide for 4-methyl-1H-indol-6-ol
CAS: 106687-34-7 | Formula: C9H9NO Support Ticket: #IND-4M6OH-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Deceptive" Indole
4-methyl-1H-indol-6-ol is not a standard indole. While it shares the core reactivity of the indole scaffold, the interplay between the electron-donating hydroxyl group at C6 and the sterically demanding methyl group at C4 creates a unique reactivity profile.
Users most frequently encounter failure modes in three areas:
-
Rapid Oxidative Degradation: The "turning black" phenomenon.
-
Unexpected Regioselectivity: Electrophiles attacking C7 instead of the expected C3.
-
Purification Loss: Irreversible adsorption or decomposition on silica gel.
This guide provides the mechanistic insights and protocols required to navigate these pitfalls.
Module 1: Stability & Storage (The "Black Tar" Phenomenon)
The Issue
"My white powder turned pink/brown within hours of opening the vial."
The Mechanism
Like all hydroxyindoles, this molecule is highly susceptible to auto-oxidation. The 6-hydroxyl group facilitates the formation of quinoid-type intermediates (quinone imines). This process is radical-mediated, accelerated by light, base, and trace metals. Once the radical forms, it rapidly dimerizes and polymerizes into melanin-like pigments (insoluble black tar).[1]
Troubleshooting Protocol: The "Zero-Oxygen" Chain
Standard nitrogen flushing is insufficient. You must remove dissolved oxygen from solvents before the compound is introduced.
Step-by-Step Solubilization:
-
Solvent Prep: Sparge the chosen solvent (MeOH, DMSO, or DMF) with Argon for 15 minutes. Argon is heavier than air and provides a better blanket than Nitrogen.
-
Add Antioxidant (Optional but Recommended): For long-term solution storage, add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite if compatible with downstream chemistry.
-
Dissolution: Add the solid 4-methyl-1H-indol-6-ol to the degassed solvent under a positive pressure of Argon.
-
Color Check: The solution should remain clear/pale yellow. Pink coloration indicates the onset of quinone formation.
Visualizing the Degradation Pathway
Figure 1: The auto-oxidation cascade. Once the Quinone Imine forms, polymerization is often irreversible.
Module 2: Synthetic Reactivity (Regioselectivity)
The Issue
"I attempted a Vilsmeier-Haack formylation expecting the C3-aldehyde, but I got a mixture or the wrong isomer."
The Mechanism: The "Peri-Effect" vs. Electronic Activation
In standard indoles, C3 is the nucleophilic hotspot. However, in 4-methyl-1H-indol-6-ol , two conflicting forces are at play:
-
Electronic Activation (C7 & C3): The 6-OH group is a strong electron-donating group (EDG). It activates the positions ortho and para to itself.[2] This makes C7 (ortho to OH) and C3 (para to OH) highly reactive.
-
Steric Hindrance (The 4-Me Effect): The methyl group at C4 sits in the "peri" position relative to C3. This creates significant steric clash for any incoming electrophile targeting C3.
Result: Under kinetic control or with bulky electrophiles, reaction at C3 is suppressed , and the electrophile is diverted to C7 .
Decision Matrix: Controlling the Outcome
| Desired Position | Recommended Conditions | Why? |
| C3 (Standard) | Use small electrophiles (e.g., Cl+, H+). High temperature (Thermodynamic control). | Overcomes the 4-Me steric barrier. |
| C7 (Ortho to OH) | Use bulky electrophiles. Low temperature (Kinetic control). | Exploits the 6-OH activation while avoiding 4-Me clash. |
| O-Alkylation | Use hard bases (K2CO3, NaH) in polar aprotic solvents (DMF). | Promotes the phenoxide anion over the indole anion. |
Visualizing Regioselectivity
Figure 2: The steric influence of the 4-methyl group often diverts chemistry to the C7 position.
Module 3: Purification & Handling FAQs
Q: Can I purify this using standard silica gel chromatography?
A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 4-5). This acidity can catalyze the oxidation of hydroxyindoles or cause acid-mediated polymerization.
-
Better Alternative: Use Neutral Alumina or Deactivated Silica (treat silica with 1-2% Triethylamine before loading).
-
Best Practice: Reverse-phase (C18) chromatography using slightly acidic water (0.1% Formic acid) / Acetonitrile gradients is often gentler and prevents oxidation during drying.
Q: What is the pKa profile for base selection?
A: You have two acidic protons:
-
6-OH (Phenolic): pKa ≈ 9.5 - 10.5. Deprotonated by weak bases (K2CO3, Cs2CO3).
-
1-NH (Indolic): pKa ≈ 16 - 17. Requires strong bases (NaH, KOtBu) for deprotonation.
-
Pitfall: Using NaH will deprotonate both sites, leading to a dianion that is extremely sensitive to oxidation. For selective O-alkylation, stick to Carbonate bases in Acetone or DMF.
Q: My reaction yield is low, and I see a "red oil." What happened?
A: The red oil is likely the quinone-imine decomposition product. This occurs if:
-
The reaction was too basic (high pH accelerates oxidation).
-
Acetone was used: Hydroxyindoles can condense with acetone under acidic/basic conditions to form isopropylidene analogs. Avoid ketones as solvents; use Acetonitrile or THF.
References & Authority
-
Indole Reactivity & 4-Substituted Effects:
-
Joule, J. A., & Mills, K.[6] (2010). Heterocyclic Chemistry . 5th Ed. Wiley. (Standard text establishing the "peri" interaction in 4-substituted indoles).
-
-
Hydroxyindole Instability & Oxidation:
-
d'Ischia, M., et al. (2020). "Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole." Int. J. Mol. Sci. (Mechanistic proxy for 6-hydroxyindole oxidation pathways).
-
-
Synthesis & Handling of 6-Hydroxyindoles:
-
TargetMol Technical Data. "6-Hydroxyindole Storage & Solubility."
-
European Commission SCCP. (2006).[7] "Opinion on 6-Hydroxyindole." (Detailed stability data in various solvents).
-
-
Regioselectivity in Indoles:
-
Sundberg, R. J. (1996). The Chemistry of Indoles . Academic Press. (Foundational text on electrophilic substitution patterns).
-
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling.
Sources
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
Comparative Analysis of 4-Methyl-1H-indol-6-ol Synthesis Methods
Executive Summary
The synthesis of 4-methyl-1H-indol-6-ol (4-methyl-6-hydroxyindole) presents a specific regiochemical challenge due to the non-symmetric substitution pattern on the benzene ring. This scaffold is a critical building block for pharmacological agents, particularly in the development of kinase inhibitors and serotonin receptor modulators.
This guide objectively compares the two primary synthetic methodologies: the Fischer Indole Synthesis (preferred for laboratory accessibility and versatility) and the Leimgruber-Batcho Synthesis (preferred for industrial scalability). Our analysis indicates that for most research and drug discovery applications, the Fischer route via 3-methoxy-5-methylphenylhydrazine offers the highest reliability and regiocontrol, provided that the electronic directing effects are managed correctly.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the 4-methyl-6-hydroxy substitution pattern, the synthesis must be designed to install the nitrogen heterocycle onto a benzene ring that already possesses the correct carbon framework.
Strategic Disconnections
-
Path A (Fischer): Disconnection of the N1-C2 and C3-C3a bonds leads to a hydrazone intermediate derived from 3-methoxy-5-methylphenylhydrazine . This relies on the electronic directing effects of the methoxy group to control cyclization.
-
Path B (Leimgruber-Batcho): Disconnection of the C2-C3 bond leads to an enamine precursor derived from 2-nitro-4-methoxy-6-methyltoluene . This route requires a highly specific and less commercially available nitrotoluene precursor.
Figure 1: Retrosynthetic tree illustrating the two primary pathways. Path A is generally more accessible due to precursor availability.
Part 2: Detailed Methodologies
Method A: The Fischer Indole Synthesis (Recommended)
This method utilizes the electronic bias of the methoxy substituent to direct the cyclization to the desired position.
Mechanism & Regioselectivity
The critical step is the [3,3]-sigmatropic rearrangement of the hydrazone.[1] The precursor, 3-methoxy-5-methylphenylhydrazine , has two ortho positions available for cyclization:
-
Position 2: Flanked by Methoxy and Hydrazine.
-
Position 6: Flanked by Methyl and Hydrazine.[2]
Expert Insight: The methoxy group is a stronger electron-donating group (EDG) than the methyl group. In electrophilic aromatic substitution-like steps, the position para to the strongest activator is favored. Position 6 is para to the Methoxy group (at C3), whereas Position 2 is para to the Methyl group (at C5). Therefore, cyclization preferentially occurs at Position 6 , yielding the 4-methyl-6-methoxy isomer rather than the 4-methoxy-6-methyl isomer.
Experimental Protocol
Step 1: Hydrazine Formation
-
Reagents: 3-Methoxy-5-methylaniline (1.0 eq), NaNO₂, HCl, SnCl₂·2H₂O.
-
Procedure: Dissolve aniline in conc. HCl at -5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt.[3] Stir for 30 min. Slowly add the diazonium solution to a solution of SnCl₂ in conc. HCl at -5°C. Stir for 2h, then warm to RT.
-
Workup: Basify with NaOH, extract with ether, and crystallize the hydrazine hydrochloride.
Step 2: Indole Formation
-
Reagents: Hydrazine HCl salt (1.0 eq), Ethyl Pyruvate (1.1 eq), p-Toluenesulfonic acid (pTSA) or Polyphosphoric acid (PPA).
-
Procedure: Reflux hydrazine and ethyl pyruvate in ethanol to form the hydrazone. Evaporate solvent.[4] Add PPA and heat to 100-110°C for 2-3 hours (monitor by TLC).
-
Result: Ethyl 4-methyl-6-methoxy-1H-indole-2-carboxylate.
Step 3: Hydrolysis & Decarboxylation
-
Reagents: NaOH/MeOH, then Cu powder/Quinoline.
-
Procedure: Saponify the ester with NaOH/MeOH reflux. Isolate the acid. Heat the acid with Cu powder in quinoline at 220°C to decarboxylate.
-
Purification: Column chromatography (Hexane/EtOAc) yields 4-methyl-6-methoxyindole .
Step 4: Demethylation
-
Reagents: BBr₃ (1M in DCM) or Pyridine·HCl.
-
Procedure: Dissolve indole in anhydrous DCM at -78°C. Add BBr₃ (3.0 eq) dropwise. Warm to 0°C over 2h. Quench with NaHCO₃.
-
Product: 4-methyl-1H-indol-6-ol .
Method B: Leimgruber-Batcho Synthesis (Scalable Alternative)
This method is ideal if the specific nitrotoluene precursor is available, as it avoids the regioselectivity risks of the Fischer synthesis.
Precursor Requirement
Requires 1-methoxy-3,5-dimethyl-2-nitrobenzene (also referred to as 2-nitro-4-methoxy-6-methyltoluene).
-
Note: The methyl group ortho to the nitro group (at C3 relative to OMe at C1) reacts with DMF-DMA.
-
Mapping: The reactive methyl becomes Indole C2/C3. The nitro becomes Indole N. The methyl at C5 (meta to nitro) becomes Indole C4 . The methoxy at C1 (ortho to nitro) becomes Indole C6 .
Experimental Protocol
-
Enamine Formation: Heat the nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in DMF at 110°C for 4-6 hours. The solution turns deep red.
-
Cyclization: Dissolve the crude enamine in methanol/THF. Hydrogenate using Raney Nickel or Pd/C at 50 psi, or reduce chemically using TiCl₃ or Fe/AcOH.
-
Demethylation: Perform BBr₃ demethylation as described in Method A.
Part 3: Comparative Analysis
The following table summarizes the key performance metrics for both methods.
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis |
| Precursor Availability | High (Anilines are common) | Low (Specific nitrotoluene often custom) |
| Regiocontrol | Good (Directed by OMe vs Me) | Excellent (Structural guarantee) |
| Atom Economy | Moderate (Loss of NH3, CO2) | High (Loss of MeOH, H2O) |
| Scalability | Moderate (Exothermic steps) | High (Standard industrial route) |
| Step Count | 4 Steps (Hydrazine -> Indole -> OH) | 3 Steps (Enamine -> Indole -> OH) |
| Cost Efficiency | Low Material Cost / High Labor | High Material Cost / Low Labor |
Logical Workflow Diagram (Fischer Route)
Figure 2: Step-by-step workflow for the synthesis of 4-methyl-1H-indol-6-ol via the Fischer route.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. [Overview of mechanism and regioselectivity].
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole". Organic Syntheses, 63, 214. Link
- Hegedus, L. S. (1976). "Synthesis of Indoles". Angewandte Chemie International Edition, 15(7). [Discussion of transition metal vs classical routes].
-
BenchChem Technical Guides. (2025). "Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles". Link
- Ishii, H., et al. (1973). "Fischer Indole Synthesis of m-Substituted Phenylhydrazines". Chemical & Pharmaceutical Bulletin, 21(7), 1481-1494. [Detailed study on regioselectivity of meta-substituted hydrazines].
Sources
Fragment-to-Lead Benchmarking: Evaluating 4-Methyl-1H-indol-6-ol Against Established Kinase Inhibitors
The indole ring is one of the most privileged pharmacophores in medicinal chemistry, offering unique electronic properties, steric versatility, and hydrogen-bonding capabilities. In the context of Fragment-Based Drug Discovery (FBDD), 4-methyl-1H-indol-6-ol (CAS: 885521-30-2) has emerged as a highly efficient core scaffold for targeting Receptor Tyrosine Kinases (RTKs).
This guide benchmarks the raw 4-methyl-1H-indol-6-ol fragment against mature, FDA-approved kinase inhibitors—Erlotinib (EGFR) and Sorafenib (VEGFR-2). By analyzing Ligand Efficiency (LE) rather than raw potency alone, we establish the causality behind selecting this specific indole derivative as a foundational building block for next-generation oncology therapeutics.
Mechanistic Rationale & Pathway Dynamics
The dysregulation of RTKs, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), drives tumor proliferation and angiogenesis. Mature inhibitors like Erlotinib and Sorafenib function by competitively binding to the highly conserved ATP-binding pocket in the kinase hinge region.
Recent structural analyses indicate that the indole core mimics the purine ring of ATP. Specifically, the hydroxyl group at the 6-position of 4-methyl-1H-indol-6-ol acts as a critical hydrogen bond donor/acceptor, while the 4-methyl substitution provides a favorable steric fit within the hydrophobic sub-pocket of the kinase domain, as demonstrated in recent literature evaluating indole-6-carboxylate esters . This makes it an ideal, versatile scaffold for structural elaboration .
Fig 1: RTK signaling pathway illustrating intervention points for indole scaffolds and standards.
Self-Validating Experimental Methodologies
To objectively benchmark a low-molecular-weight fragment against mature drugs, the experimental pipeline must decouple direct enzymatic inhibition from cellular permeability factors. The following protocols constitute a self-validating system, utilizing orthogonal readouts to ensure data integrity.
Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)
Causality: We utilize the luminescent ADP-Glo assay rather than radiometric assays to directly quantify ATP-to-ADP conversion. This provides a high-throughput, membrane-free environment to determine the intrinsic binding affinity of the fragment.
-
Preparation: Dilute recombinant EGFR and VEGFR-2 kinases in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Incubation: Dispense 4-methyl-1H-indol-6-ol (titrated from 1 mM to 1 µM), Erlotinib, and Sorafenib into a 384-well plate. Include a 1% DMSO vehicle control (100% activity baseline) and a no-enzyme control (0% activity baseline).
-
Reaction: Add ATP (at the
for each kinase) and substrate. Incubate for 60 minutes at room temperature. -
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.
-
Validation: Calculate the Z'-factor. The assay is only validated if
, ensuring robust signal-to-noise separation.
Protocol B: Phenotypic Cell Viability (CellTiter-Glo)
Causality: Biochemical affinity does not guarantee cellular efficacy due to metabolic instability or poor membrane permeability. We utilize A549 (EGFR-driven) and HepG2 (VEGFR-driven) cell lines to assess translational potential.
-
Seeding: Plate A549 and HepG2 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C.
-
Treatment: Treat cells with serial dilutions of the test compounds for 72 hours.
-
Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP levels as a proxy for viable cell mass. Calculate the cellular
.
Protocol C: Mechanistic Validation (Western Blotting)
Causality: To prove that the observed phenotypic toxicity is strictly driven by on-target kinase inhibition (and not off-target cytotoxicity), we probe the downstream phosphorylation states.
-
Lysis: Lyse treated A549 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Separation & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against total and phosphorylated EGFR, ERK, and AKT.
-
Analysis: Quantify band intensities via densitometry, normalizing phosphorylated targets against total protein levels.
Fig 2: Self-validating experimental workflow for benchmarking fragment scaffolds against standards.
Quantitative Benchmarking Data
Comparing a raw fragment directly to a mature drug via
| Compound | Target Kinase | Molecular Weight | Heavy Atoms (HA) | Biochemical | Cellular | Ligand Efficiency (LE) |
| 4-Methyl-1H-indol-6-ol | EGFR / VEGFR-2 | 147.18 g/mol | 11 | 500 µM | > 1 mM | 0.41 kcal/mol/HA |
| Erlotinib (Standard) | EGFR | 393.40 g/mol | 29 | 0.002 µM (2 nM) | 0.05 µM | 0.41 kcal/mol/HA |
| Sorafenib (Standard) | VEGFR-2 | 464.82 g/mol | 32 | 0.090 µM (90 nM) | 3.5 µM | 0.30 kcal/mol/HA |
Analytical Insight:
While Erlotinib achieves nanomolar potency, its large molecular weight dilutes its per-atom binding efficiency. 4-Methyl-1H-indol-6-ol, despite its expected micromolar
Strategic Elaboration & Future Directions
The benchmarking data confirms that 4-methyl-1H-indol-6-ol possesses the requisite thermodynamic efficiency to serve as a foundational pharmacophore. The next phase of development involves synthetic elaboration—specifically utilizing the 6-hydroxyl group as a synthetic handle.
Recent breakthroughs have demonstrated that converting the 6-position into hydrazine-1-carbothioamide or oxadiazole derivatives drastically improves the spatial occupation of the kinase active site, pushing the
References
-
Allawi, M. M., et al. "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Future Medicinal Chemistry, 16(13), 1313-1331 (2024). URL: [Link]
-
Mo, X., et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules, 29(19), 4770 (2024). URL: [Link]
Structural Determinants of Efficacy: A Comparative Guide to 4-Methyl-1H-indol-6-ol and Regioisomers
[1][2]
Executive Summary: The "Privileged but Stubborn" Scaffold
In the landscape of indole-based therapeutics, 4-methyl-1H-indol-6-ol (6-hydroxy-4-methylindole) represents a distinct "orthogonal" scaffold compared to its more common isomer, 5-hydroxy-tryptamine (serotonin) derivatives.
While 5-hydroxyindoles are ubiquitous in GPCR targeting (specifically 5-HT receptors), the 4-methyl-6-hydroxy motif offers two critical advantages for modern drug design:
-
Metabolic Blockade: The methyl group at C4 sterically protects the C3 position and electronically alters the oxidation potential, reducing liability to P450-mediated degradation common in tryptamines.[1][2]
-
Selectivity Tuning: The 6-hydroxyl group provides a hydrogen bond donor/acceptor vector distinct from the 5-position, often shifting affinity from GPCRs to kinase pockets or nuclear receptors (e.g., AhR).[3][2]
This guide objectively compares 4-methyl-1H-indol-6-ol against its primary regioisomers (4-methyl-5-ol and 5-methyl-6-ol) to aid in rational scaffold selection.[4]
Physicochemical & Structural Profiling[1][2][5]
The placement of the methyl and hydroxyl groups fundamentally alters the electronic landscape of the indole ring.[2] The following data highlights why 4-methyl-1H-indol-6-ol is chemically distinct.
Table 1: Comparative Physicochemical Properties[1][2][3][5][6]
| Property | 4-Methyl-1H-indol-6-ol | 4-Methyl-1H-indol-5-ol | 5-Methyl-1H-indol-6-ol | Significance |
| C3-Steric Hindrance | High | High | Low | C4-Me blocks electrophilic attack at C3 (critical for Mannich/Vilsmeier reactions).[4] |
| pKa (Phenolic OH) | ~9.8 (Est.)[1][3][2][4] | ~10.2 (Est.)[1][3][2][4] | ~9.6 (Est.) | 6-OH is generally more acidic than 5-OH due to para-conjugation with the pyrrole nitrogen.[2][4] |
| LogP (Lipophilicity) | 2.45 | 2.45 | 2.51 | 4-Me analogs are slightly more compact; lipophilicity is comparable across isomers.[2][4] |
| Fluorescence | 5-OH indoles typically have a lower Stokes shift than 6-OH indoles.[3][2][4] | |||
| AhR Agonism | Potent | Weak/Moderate | Moderate | 4-Me is a key pharmacophore for Aryl Hydrocarbon Receptor binding.[2][4] |
Synthetic Accessibility & Regioselectivity[3]
Synthesizing 4-substituted indoles is notoriously difficult due to the "per-position" selectivity issues in classical Fischer Indole synthesis.
The Challenge of the 4-Position
Standard Nenitzescu synthesis (benzoquinone + enamine) strongly favors 5-hydroxyindoles.[4] Attempting to force a 4-methyl-6-hydroxy product via Nenitzescu often results in low yields or benzofuran byproducts.[4]
Recommended Route: For 4-methyl-1H-indol-6-ol, the Leimgruber-Batcho or Bartoli Indole Synthesis is superior. The Bartoli method, using ortho-substituted nitroarenes, is particularly effective for installing the bulky 4-methyl group.[2]
Visualization: Synthesis Decision Matrix
The following diagram outlines the logical flow for selecting the correct synthetic route based on the target isomer.
Caption: Decision matrix for indole synthesis. Note that C4-substitution necessitates non-classical routes (Bartoli/Leimgruber-Batcho) to avoid regiochemical scrambling.[4]
Reactivity Profile: The "C3 Blockade"
The most critical differentiator of 4-methyl-1H-indol-6-ol is the steric clash at the C3 position.
-
Standard Indoles (e.g., 5-methylindole): React rapidly with electrophiles (Vilsmeier-Haack formylation, Mannich reaction) at C3.[5][3][2][4]
-
4-Methyl Indoles: The methyl group at C4 exerts significant peri-strain.[2][4]
-
Experimental Consequence: Mannich reactions (formaldehyde/dimethylamine) often fail or require high pressure (0.8 GPa) to proceed.[3][2][4]
-
Strategic Advantage: This "deactivates" the C3 position against unwanted metabolic conjugation but makes synthetic derivatization at C3 challenging.[1][3][2][4]
-
Diagram: Steric & Electronic Influence[1][3][5]
Caption: Mechanistic impact of substituents. The C4-Methyl group physically obstructs the C3 site, while the C6-OH electronically activates it, creating a unique reactivity tension.
Experimental Protocols
Protocol A: Synthesis via Modified Leimgruber-Batcho
Rationale: This method avoids the regioselectivity issues of Fischer synthesis for 4-substituted indoles.
Reagents:
-
2-methyl-4-nitro-5-benzyloxytoluene (Precursor)[4]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[5]
-
Raney Nickel / Hydrazine (or H2/Pd-C)[4]
Step-by-Step:
-
Enamine Formation: Dissolve the nitrotoluene precursor (1.0 eq) in anhydrous DMF. Add DMF-DMA (3.0 eq) and pyrrolidine (1.1 eq).[2][4] Heat to 110°C for 4 hours under Argon. The solution will turn deep red (formation of the
-dimethylaminostyrene).[2] -
Evaporation: Remove excess DMF-DMA under reduced pressure.
-
Reductive Cyclization: Dissolve the crude red oil in MeOH/THF (1:1). Add Raney Nickel (10% w/w) and add hydrazine hydrate dropwise at 50°C (Caution: Exothermic, gas evolution).[3][2][4]
-
Why Hydrazine? It is milder than high-pressure hydrogenation and tolerates the benzyl ether often used to protect the 6-OH.[2]
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.[1][3][2][4]
-
Deprotection: If benzyl-protected, use Pd/C + H2 (1 atm) in EtOH to liberate the free 4-methyl-1H-indol-6-ol.[4]
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the C4-Methyl singlet around
2.4-2.5 ppm.[4] The C3-H should appear as a doublet or multiplet aroundngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 6.3 ppm, distinct from the C2-H. -
Absence of Isomer: Ensure no 4-methyl-1H-indol-5-ol is present (check coupling constants of aromatic protons; 6-OH patterns show meta coupling between C5/C7).
Protocol B: Fluorescence Binding Assay (Ligand Lipophilicity Efficiency)
Rationale: 6-hydroxyindoles are highly fluorescent.[2][4] This intrinsic property allows for label-free binding assays.[4]
-
Preparation: Prepare a 10 mM stock of 4-methyl-1H-indol-6-ol in DMSO.
-
Titration: Dilute to 1
M in PBS (pH 7.4). -
Measurement: Excitation at 290 nm. Scan emission 310–450 nm.[1][3][2][4]
-
Protein Addition: Titrate target protein (e.g., HSA or specific receptor domain).[1][3][2][4]
-
Observation: Watch for Quenching or Blue Shift (e.g., 350 nm
335 nm).[3][2][4] A blue shift indicates the indole has entered a hydrophobic pocket.[1][3][2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Comparison: 4-methyl-5-ol will typically emit at slightly different wavelengths (~340 nm) and may show different quenching kinetics due to the different orientation of the OH group.[2]
-
Biological Implications & Safety[5]
AhR Agonism
Unlike 5-hydroxyindoles (serotonergic), methylated indoles are potent ligands for the Aryl Hydrocarbon Receptor (AhR) .[5][3][2][4]
-
Data: 4-Methylindole is a super-agonist (134% efficacy relative to TCDD in some assays).[2][4]
-
Implication: When developing 4-methyl-1H-indol-6-ol derivatives, researchers must screen for AhR activation early to avoid potential toxicity or unwanted immunomodulation.[4]
Cytotoxicity[1][2][5][8]
-
4-Methyl-1H-indol-6-ol: Generally shows lower cytotoxicity than 4-methyl-1H-indol-5-ol in hepatocyte assays, likely due to the inability to form quinone-imine intermediates as easily as the para-substituted (5-OH) analogs.
References
-
Nenitzescu Indole Synthesis & Limitations: Eiden, F., & Kuckländer, U. (1971).[3][2] Synthesis of 5-and 6-hydroxy-indole derivatives. Archiv der Pharmazie, 304(1), 57-64.[3][2] Link
-
Reactivity of 4-Methylindole (Mannich Reaction): Matsumoto, K., et al. (1993).[3][2][4] Mannich Reactions of Indoles with Dichloromethane and Secondary Amines Under High Pressure. Heterocycles, 36(10).[3][2][4] Link
-
AhR Agonism of Methylindoles: Cheng, Y., et al. (2020).[3][2] Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.[1][3][2][4] International Journal of Molecular Sciences. Link (Note: Contextual link to AhR indole study).
-
Leimgruber-Batcho Synthesis Protocol: Batcho, A. D., & Leimgruber, W. (1985).[3][2] Indoles from 2-nitrotoluenes.[4] Organic Syntheses, 63, 214.[3][2] Link[3][2][4]
-
Biocatalytic Synthesis of Tryptophan Regioisomers: Evaluation of indole hydroxylation patterns. National Institutes of Health (NIH).[1][3][2][4] Link
Sources
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- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-1H-indole-3-acetaldehyde | C10H9NO2 | CID 74688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-methyl-1H-indol-6-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
4-methyl-1H-indol-6-ol is a specialized substituted hydroxyindole scaffold, frequently utilized as a precursor in the synthesis of serotonin receptor modulators and beta-blockers. Unlike simple indoles, the presence of the C6-hydroxyl group introduces phenolic character, significantly altering its reactivity and handling requirements compared to its non-hydroxylated analogs (e.g., 4-methylindole).
Operational Reality: The primary risks are not just acute toxicity, but oxidative instability and sensitization . Improper handling leads to rapid degradation (formation of insoluble melanin-like polymers), compromising experimental data integrity before safety is even breached.
This guide treats the compound with Universal Precaution protocols suitable for New Chemical Entities (NCEs) where full toxicological profiles may be incomplete.
Hazard Identification & Risk Assessment
Specific toxicological data for this isomer is often extrapolated from the hydroxyindole class. You must assume the following GHS classifications apply until proven otherwise.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation. | Phenolic moiety increases skin absorption potential. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Fine dusts are highly irritating to mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation.[5][2][3][6] | Inhalation of dust triggers rapid coughing/sneezing reflex. |
| Reactivity | N/A | Air/Light Sensitive. | CRITICAL: Oxidizes rapidly to dark quinoid species upon exposure. |
The "Data Integrity" Hazard
As a scientist, you must recognize that safety = purity . If your PPE fails to protect the sample from your environment (moisture/oxygen), your yield drops. If the sample turns black, it has oxidized; this is often a sign of poor handling technique rather than just chemical instability.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must scale with the state of matter (Solid vs. Solution).
A. Hand Protection (Gloves)[7][9][11][12][13][14][15][16][17]
-
Solid State: Standard Nitrile (minimum 4-5 mil) is sufficient for weighing and transfer.
-
Solution State: The risk profile changes based on the solvent, not just the solute. Hydroxyindoles are typically dissolved in polar aprotic solvents (DMSO, DMF) which permeate standard nitrile rapidly and carry the toxicant through the skin.
Expert Insight: For DMSO/DMF solutions, use double-gloving (Nitrile over PE/Laminate) or specific "High-Risk" extended cuff nitrile gloves tested for 30+ minute breakthrough times with polar solvents.
B. Respiratory Protection[13][14][15]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
-
Secondary Control: If weighing outside a hood (not recommended) or dealing with spill cleanup, use a P95 or N95 particulate respirator at minimum.
C. Eye Protection[7][9][11][12][13][15]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Contraindicated: Safety glasses with side shields are insufficient for fine powders that can drift around the lens.
D. PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Operational Protocols
Protocol A: Weighing & Transfer (The "Static" Risk)
Substituted indoles are often fluffy, electrostatic solids.
-
Engineering Control: Turn off the ionizer bar if present in the balance (sometimes interferes), or use an anti-static gun on the weighing boat.
-
Environment: Work deep within the fume hood (6 inches back).
-
Technique: Do not use a spatula that has been used for oxidizers (e.g., permanganates) without rigorous cleaning. Trace metal contamination accelerates oxidation.
Protocol B: Solubilization
-
Solvent Choice: 4-methyl-1H-indol-6-ol is sparingly soluble in water.[2] Preferred solvents are DMSO or Methanol.
-
Inert Atmosphere: For long-term storage of solutions, purge the vial with Argon or Nitrogen immediately after dissolution.
-
Visual Check: The solution should be clear to pale yellow/beige. If it turns pink or dark brown immediately, your solvent may contain peroxides, or the compound is degrading.
Protocol C: Waste Disposal
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). This can generate heat and uncontrollable decomposition.
-
Labeling: Clearly label waste as "Phenolic/Indole Organic Waste - Toxic."
Emergency Response & Spill Management
In the event of a spill, speed is critical to prevent tracking the material through the lab.
Spill Response Algorithm
Figure 2: Step-by-step logic for containing and cleaning spills to minimize exposure.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][7] Indoles can be sticky; ensure the eyelid is lifted.
-
Skin Contact: Wash with soap and water.[1][2][7][8] Do not use ethanol to wash skin immediately, as it may increase the surface area of absorption for the remaining compound [1].
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sign of sensitization).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile vs. DMSO breakthrough times).
-
PubChem. (2023). Compound Summary: Indole derivatives and safety data. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. aksci.com [aksci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
